Technical Documentation Center

4-(Pyridin-3-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Pyridin-3-yl)morpholine
  • CAS: 92670-29-6

Core Science & Biosynthesis

Foundational

4-(Pyridin-3-yl)morpholine: A Comprehensive Guide to Synthesis, Optimization, and Characterization

Introduction & Pharmacological Significance 4-(Pyridin-3-yl)morpholine, commonly referred to as 3-morpholinopyridine, is a highly valued heterocyclic building block in modern medicinal chemistry. Its structural motif is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

4-(Pyridin-3-yl)morpholine, commonly referred to as 3-morpholinopyridine, is a highly valued heterocyclic building block in modern medicinal chemistry. Its structural motif is frequently incorporated into small-molecule therapeutics, including kinase inhibitors and fibroblast activation protein (FAP) inhibitors[1]. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and modulated basicity, while the pyridine core provides critical hydrogen-bonding interactions with biological targets.

Historically, synthesizing 3-aminopyridine derivatives relied on nucleophilic aromatic substitution (SNAr). However, the 3-position of the pyridine ring is electronically deactivated toward SNAr compared to the 2- and 4-positions. Attempting SNAr at the 3-position necessitates harsh thermal conditions that often lead to poor yields, degradation, and complex purification profiles[2]. Consequently, transition-metal-catalyzed cross-coupling has emerged as the definitive standard for constructing the C–N bond between 3-halopyridines and secondary amines[3].

Synthetic Strategy: The Buchwald-Hartwig Amination

To achieve high fidelity and scalability, the palladium-catalyzed Buchwald-Hartwig amination is the method of choice. This approach overcomes the electronic deactivation of the 3-pyridyl position, allowing for mild reaction conditions and excellent functional group tolerance.

Mechanistic Rationale

The causality behind the success of the Buchwald-Hartwig reaction lies in its catalytic cycle, which bypasses the need for nucleophilic attack on an electron-rich ring. The cycle involves four fundamental, self-validating steps:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of 3-bromopyridine. While this is typically the rate-determining step for electron-rich aryl halides, 3-bromopyridine undergoes oxidative addition readily due to the inductive effect of the pyridine nitrogen.

  • Amine Coordination : The secondary amine (morpholine) coordinates to the electrophilic Pd(II) center.

  • Deprotonation : A strong base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, generating a crucial Pd(II)-amido complex.

  • Reductive Elimination : The C–N bond is formed, releasing the target 4-(Pyridin-3-yl)morpholine and regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (3-Bromopyridine) Pd0->OxAdd PdII_Ar Pd(II)(3-Pyridyl)(Br)L_n OxAdd->PdII_Ar AmineCoord 2. Amine Coordination (+ Morpholine) PdII_Ar->AmineCoord PdII_Amine Pd(II)(3-Pyridyl)(Morpholine)L_n AmineCoord->PdII_Amine Deprot 3. Deprotonation (+ NaOtBu) PdII_Amine->Deprot PdII_Amido Pd(II)(3-Pyridyl)(Morpholide)L_n Deprot->PdII_Amido RedElim 4. Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-(Pyridin-3-yl)morpholine RedElim->Product

Caption: Buchwald-Hartwig Catalytic Cycle for 4-(Pyridin-3-yl)morpholine Synthesis.

Optimization of Reaction Conditions

The choice of ligand and base is critical to prevent off-target pathways such as β -hydride elimination, which yields hydrodehalogenated byproducts instead of the aminated product[4]. Bidentate ligands like BINAP or bulky monodentate phosphines like RuPhos are preferred because their steric bulk forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination.

Table 1 summarizes representative quantitative data for the optimization of the cross-coupling reaction, demonstrating why palladium-based systems generally outperform copper and nickel in terms of yield and turnover frequency[3][5].

Table 1: Optimization of Reaction Conditions for 3-Morpholinopyridine Synthesis

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ RuPhos NaOtBu Toluene 100 92
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane10071
Ni(IPr)(o-tol)ClNoneNaOtBuToluene6063
CuIL-ProlineK₂CO₃DMSO9048

Step-by-Step Experimental Protocol

The following protocol describes the optimized synthesis using a Pd/RuPhos catalytic system. This protocol is designed as a self-validating workflow: visual cues (color changes) and in-process controls (TLC/LC-MS) ensure the reaction is proceeding as intended.

Materials
  • Aryl Halide: 3-Bromopyridine (1.0 equiv, 10 mmol)

  • Amine: Morpholine (1.2 equiv, 12 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: RuPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (1.4 equiv, 14 mmol)

  • Solvent: Anhydrous Toluene (30 mL)

Execution Workflow
  • Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill the flask with argon three times. Causality: Pd(0) and the electron-rich phosphine ligand are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reagent Addition : Inject anhydrous toluene, followed by 3-bromopyridine and morpholine via syringe. The mixture will typically appear dark red/purple due to the Pd₂(dba)₃ complex.

  • Heating & Monitoring : Seal the flask and heat in a pre-heated oil bath at 100 °C for 12 hours. Monitor the reaction progress via LC-MS. Self-Validation: The disappearance of the 3-bromopyridine peak and the emergence of the m/z 165.1 mass peak confirms catalytic turnover.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite. Causality: Celite traps the precipitated palladium black and inorganic salts (NaBr), preventing emulsions during extraction. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluent gradient: 10% to 50% ethyl acetate in hexanes) to afford the pure product as a pale yellow oil or solid.

Workflow Setup 1. Reaction Setup Glovebox/Schlenk Pd2(dba)3, RuPhos Heat 2. Heating Toluene, 100°C 12 hours Setup->Heat Workup 3. Workup EtOAc Extraction Brine Wash Heat->Workup Purify 4. Purification Flash Chromatography Silica Gel Workup->Purify Analyze 5. Characterization NMR, LC-MS Purify->Analyze

Caption: Step-by-step experimental workflow from reaction setup to final characterization.

Analytical Characterization

Rigorous characterization is required to confirm the structural integrity and purity of the synthesized 4-(Pyridin-3-yl)morpholine. The following spectroscopic data serve as the benchmark for a successful synthesis[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is highly diagnostic. The pyridine ring protons appear in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The morpholine protons present as two distinct multiplets, clearly distinguishing the oxygen-adjacent and nitrogen-adjacent methylene groups.

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 2.8 Hz, 1H, Py-H2), 8.15 (dd, J = 4.6, 1.4 Hz, 1H, Py-H6), 7.18 (ddd, J = 8.4, 2.8, 1.4 Hz, 1H, Py-H4), 7.12 (dd, J = 8.4, 4.6 Hz, 1H, Py-H5), 3.86 (t, J = 4.8 Hz, 4H, -CH₂-O-CH₂-), 3.18 (t, J = 4.8 Hz, 4H, -CH₂-N-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 147.2 (C-3), 141.5 (C-2), 138.4 (C-6), 123.6 (C-4), 123.4 (C-5), 66.8 (Morpholine C-O), 48.5 (Morpholine C-N).

Mass Spectrometry (LC-MS)

Mass spectrometry provides rapid confirmation of the target mass.

  • ESI-MS : The calculated exact mass for C₉H₁₂N₂O is 164.09. The observed [M+H]⁺ peak in positive electrospray ionization mode is m/z 165.1 .

Conclusion

The synthesis of 4-(Pyridin-3-yl)morpholine via palladium-catalyzed Buchwald-Hartwig amination provides a robust, scalable, and high-yielding route to this essential pharmacophore. By carefully selecting the Pd₂(dba)₃/RuPhos catalytic system and employing strict anhydrous techniques, researchers can suppress side reactions, streamline purification, and reliably produce high-purity material for downstream drug discovery applications.

References

  • Inhibitors of fibroblast activation protein.
  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADI
  • METHODOLOGY: STUDIES ON CARBON-NITROGEN HETERO BOND FORMING REACTIONS. University of North Bengal (NBU-IR).
  • 3-Iodo-2-methylpyridine | 15112-62-6. Benchchem.
  • NHC/Phosphite Nickel (II) Precatalysts for the C-N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions. Amazon S3.

Sources

Exploratory

An In-Depth Technical Guide to 4-(Pyridin-3-yl)morpholine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword The confluence of pyridinyl and morpholino moieties in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of pyridinyl and morpholino moieties in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. 4-(Pyridin-3-yl)morpholine, a molecule of significant interest, embodies this synergy. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning therapeutic relevance, with a particular focus on its potential applications in neuropharmacology and oncology. As a Senior Application Scientist, the insights herein are curated to bridge theoretical knowledge with practical, field-proven applications, empowering researchers to unlock the full potential of this versatile compound.

Core Chemical Identity

At its heart, 4-(Pyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to the 3-position of a pyridine ring via a nitrogen-carbon bond. This structural arrangement imparts a unique combination of properties, including a basic nitrogen atom on the pyridine ring and the favorable pharmacokinetic characteristics often associated with the morpholine scaffold.

Identifier Value Source
CAS Number 92670-29-6
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
IUPAC Name 4-(pyridin-3-yl)morpholine

Synthesis and Mechanistic Considerations

The synthesis of 4-(Pyridin-3-yl)morpholine is primarily achieved through modern cross-coupling methodologies that facilitate the formation of the critical C-N bond between the pyridine and morpholine rings. The two most prominent and industrially scalable methods are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on catalyst availability, substrate tolerance, and reaction conditions.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance under relatively mild conditions.

Reaction Scheme:

Figure 1: General scheme for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂), is the active catalyst.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are crucial. They stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step to yield the desired product.

  • Base: A strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide, is required to deprotonate the morpholine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 eq.), morpholine (1.2 eq.), cesium carbonate (2.0 eq.), and BINAP (0.03 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by palladium(II) acetate (0.02 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(Pyridin-3-yl)morpholine.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While often requiring harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a viable and cost-effective alternative.

Reaction Scheme:

Figure 2: General scheme for Ullmann condensation.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a sealed tube, combine 3-iodopyridine (1.0 eq.), morpholine (1.5 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Reaction Conditions: Seal the tube and heat the mixture to 120-150 °C for 24-48 hours.

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the Buchwald-Hartwig method, involving filtration, extraction, and column chromatography.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of 4-(Pyridin-3-yl)morpholine is essential for its handling, formulation, and application in biological systems.

Property Value Source/Method
Physical State Yellow to pale yellow oil
Boiling Point 301.3 ± 32.0 °C (Predicted)
Density 1.124 ± 0.06 g/cm³ (Predicted)
Solubility Data not available
Storage Store in a sealed container in a dry place at room temperature (20-22 °C)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and morpholine protons. The morpholine protons would likely appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The pyridine protons would exhibit distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions on the ring.

  • ¹³C NMR: The carbon NMR spectrum would show four signals for the pyridine ring carbons and two signals for the morpholine ring carbons. The chemical shifts would be indicative of their electronic environments.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).

Therapeutic Relevance and Applications in Drug Discovery

The 4-(Pyridin-3-yl)morpholine scaffold is of significant interest to medicinal chemists due to the combined pharmacological profiles of its constituent rings. The morpholine moiety is a well-established "privileged scaffold" in drug discovery, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties. The pyridine ring, a common feature in many bioactive compounds, provides a key site for hydrogen bonding and other molecular interactions with biological targets.

Central Nervous System (CNS) Drug Discovery

The ability to cross the blood-brain barrier (BBB) is a critical attribute for CNS-active drugs. The physicochemical properties of the morpholine ring, including its pKa and lipophilicity, often enhance the BBB permeability of molecules. Consequently, the 4-(Pyridin-3-yl)morpholine scaffold is a promising starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Kinase Inhibition and Oncology

The pyridine and morpholine heterocycles are frequently found in the structures of potent and selective kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites. The morpholine group can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity. The PI3K/mTOR signaling pathway, often dysregulated in cancer, is a particularly relevant target for compounds containing the morpholine moiety.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Pyridinylmorpholine 4-(Pyridin-3-yl)morpholine (Potential Inhibitor) Pyridinylmorpholine->PI3K Inhibits

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway.

Future Perspectives and Conclusion

4-(Pyridin-3-yl)morpholine stands as a molecule with considerable untapped potential. Its straightforward synthesis via robust cross-coupling reactions, combined with the favorable properties imparted by its constituent heterocyclic rings, makes it an attractive building block for the development of new chemical entities. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and in vivo efficacy. As our understanding of the intricate roles of kinase signaling and neurotransmission in disease progresses, scaffolds such as 4-(Pyridin-3-yl)morpholine will undoubtedly play a pivotal role in the design and development of the next generation of targeted therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting endeavor.

References

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link].

  • CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine | MFCD12755171. Hoffman Fine Chemicals. Available at: [Link].

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological
Foundational

Spectroscopic Profiling and Analytical Characterization of 4-(Pyridin-3-yl)morpholine

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary & The Causality of Analytical Workflows As a Senior Application Scientist, I approach the structural elucidation of 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary & The Causality of Analytical Workflows

As a Senior Application Scientist, I approach the structural elucidation of 4-(Pyridin-3-yl)morpholine (also known as 3-morpholinopyridine, CAS: 92670-29-6) not merely as a data-collection exercise, but as a self-validating matrix of orthogonal techniques. This compound—a critical building block in the synthesis of kinase inhibitors and CNS-active agents—features an electron-deficient pyridine ring coupled with an electron-rich, conformationally flexible morpholine ring.

To achieve absolute structural certainty, we must understand the causality behind our experimental choices:

  • Solvent Selection in NMR: We utilize Deuterated Chloroform ( CDCl3​ ) over DMSO−d6​ or D2​O . Because 4-(pyridin-3-yl)morpholine lacks exchangeable protons (no -OH or -NH groups), we do not need to worry about deuterium exchange[1]. CDCl3​ provides excellent solubility and a distinct, non-interfering residual solvent peak at 7.26 ppm.

  • Ionization Mode in Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen (pKa ~ 5.2) acts as a highly efficient proton acceptor. This guarantees a dominant [M+H]+ molecular ion, minimizing the need for harsh electron impact (EI) conditions that could prematurely shatter the morpholine ring[2].

  • ATR-FTIR over KBr Pellets: The morpholine ether linkage is prone to hydrogen bonding with ambient moisture. Using Attenuated Total Reflectance (ATR) prevents the hygroscopic nature of KBr from introducing broad O-H stretching bands that would otherwise obscure the critical C-O-C stretching region at ~1120 cm⁻¹.

Quantitative Spectroscopic Data

The following tables synthesize the expected spectroscopic data based on the electronic environment and resonance effects of the morpholine-substituted pyridine system.

Table 1: 1H and 13C NMR Spectral Assignments ( CDCl3​ , 298 K)

The morpholine ring exhibits two distinct multiplets due to the electron-withdrawing nature of the oxygen atom, which deshields the adjacent CH2​ groups compared to the nitrogen-adjacent CH2​ groups[3]. The pyridine ring protons are assigned based on established coupling constants[4].

Position 1H Chemical Shift (δ, ppm)Multiplicity & J (Hz) 13C Chemical Shift (δ, ppm)Mechanistic Assignment Logic
C2 (Py) 8.31d, J = 2.8 (1H)138.4Deshielded by adjacent N and meta to morpholine
C3 (Py) --147.2Quaternary carbon attached to morpholine N
C4 (Py) 7.18ddd, J = 8.4, 2.8, 1.4 (1H)122.1Ortho to morpholine, shielded by resonance electron donation
C5 (Py) 7.14dd, J = 8.4, 4.6 (1H)123.5Meta to morpholine, standard pyridine shift
C6 (Py) 8.13dd, J = 4.6, 1.4 (1H)141.2Deshielded by adjacent Pyridine N
C2', C6' (Morph) 3.86t, J = 4.8 (4H)66.8Heavily deshielded by adjacent Oxygen
C3', C5' (Morph) 3.18t, J = 4.8 (4H)48.5Moderately deshielded by attached Nitrogen
Table 2: Key Infrared (ATR-FTIR) Absorptions
Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
~3030C-H stretch (aromatic)Confirms presence of the unsaturated pyridine ring
2960, 2855C-H stretch (aliphatic)Confirms the saturated morpholine methylene groups
1580, 1485C=C, C=N stretchPyridine ring skeletal vibrations
1250, 1120C-O-C stretch (asym/sym)Hallmark of the morpholine ether linkage[2]
Table 3: High-Resolution Mass Spectrometry (ESI+)
m/zIon TypeRelative AbundanceFragment Origin
165.10 [M+H]+ 100% (Base Peak)Protonated molecular ion[2]
121.08 [M+H−C2​H4​O]+ ~45%Morpholine ring opening (loss of ethylene oxide)
107.06 [M+H−C3​H6​O]+ ~30%Morpholine cleavage
79.04 [C5​H4​N]+ ~15%Pyridinium cation

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal feedback loops. Do not proceed to the next step if the validation criteria fail.

Protocol A: NMR Acquisition and Processing
  • Sample Preparation: Dissolve 10 mg of 4-(pyridin-3-yl)morpholine in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS)[1].

    • Causality: TMS acts as an internal standard to lock the 0 ppm baseline, ensuring chemical shift accuracy across different magnetic field strengths.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: Removes paramagnetic dust particulates that cause magnetic field inhomogeneities and broaden spectral lines.

  • Acquisition ( 1H ): Acquire data at 400 MHz using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aliphatic morpholine protons, preventing integration errors.

  • Self-Validation Check: Integrate the morpholine triplets at 3.86 ppm and 3.18 ppm. If the ratio is not exactly 1:1 (4H:4H), the sample is either impure or the D1 delay was insufficient. Do not proceed to 13C acquisition until this is resolved.

NMR_Workflow Sample Sample Prep (CDCl3 + TMS) Acq Data Acquisition (1H & 13C) Sample->Acq Proc Data Processing (FT, Phasing) Acq->Proc Valid Self-Validation (Integration Check) Proc->Valid Valid->Acq Discrepancy Out Structural Confirmation Valid->Out

Figure 1: Self-validating NMR acquisition and processing workflow.
Protocol B: ATR-FTIR Spectroscopy
  • Background Scan: Clean the diamond ATR crystal with isopropanol. Run a 16-scan background spectrum immediately before the sample.

    • Causality: Atmospheric CO2​ and H2​O fluctuate dynamically. A fresh background scan subtracts these artifacts, preventing them from masking the 1250 cm⁻¹ C-O-C stretch.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-MS Fragmentation Analysis
  • Tuning: Infuse a 1 µg/mL solution of the compound in 50:50 Methanol:Water (with 0.1% Formic Acid) into the mass spectrometer at 10 µL/min.

    • Causality: Formic acid lowers the pH, ensuring the pyridine nitrogen is fully protonated prior to entering the electrospray capillary, maximizing the [M+H]+ yield[2].

  • Collision-Induced Dissociation (CID): Isolate the m/z 165.10 precursor ion and apply a collision energy of 15-25 eV using Argon gas.

  • Pathway Validation: Map the resulting fragments to the logical cleavage points of the morpholine ring.

MS_Fragmentation Parent [M+H]+ m/z 165.10 Frag1 m/z 121.08 Loss of C2H4O Parent->Frag1 - 44 Da Frag2 m/z 107.06 Loss of C3H6O Parent->Frag2 - 58 Da Frag3 m/z 79.04 Pyridinium Cation Parent->Frag3 - 86 Da Frag1->Frag3 - 42 Da

Figure 2: ESI-MS fragmentation pathway of 4-(Pyridin-3-yl)morpholine.

References

  • Vulcanchem. "4-(Pyridin-3-yl)morpholine (92670-29-6) for sale". Source: vulcanchem.com.
  • Amazon S3. "NHC/Phosphite Nickel (II) Precatalysts for the C-N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions". Source: amazonaws.com.
  • Clockss.org. "A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION". Source: clockss.org.
  • Benchchem. "3-Iodo-2-methylpyridine | 15112-62-6". Source: benchchem.com.

Sources

Exploratory

Engineering Precision: A Technical Guide to Pyridinylmorpholine Derivatives in Kinase Inhibition

Executive Summary As drug development pivots toward highly selective, brain-penetrant kinase inhibitors, pyridinylmorpholine derivatives have emerged as a cornerstone scaffold in oncology. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly selective, brain-penetrant kinase inhibitors, pyridinylmorpholine derivatives have emerged as a cornerstone scaffold in oncology. As a Senior Application Scientist, I have observed that the successful translation of these molecules from biochemical hits to clinical candidates relies on a deep understanding of their structural biology and rigorous assay design. This whitepaper dissects the structure-activity relationship (SAR), mechanistic signaling, and self-validating experimental protocols for this class of compounds, focusing specifically on their role as pan-class I PI3K and dual PI3K/mTOR inhibitors.

Mechanistic Grounding: The Chemistry of Hinge Binding

In the design of ATP-competitive kinase inhibitors, the morpholine ring is not merely a structural appendage; it is the primary pharmacophore driving target affinity.

  • Hinge Region Interaction: The morpholine oxygen acts as a highly specific hydrogen bond acceptor. In the PI3K p110α isoform, it forms a critical hydrogen bond with the backbone amide of Val851 .

  • Catalytic Pocket Anchoring: The pyridyl or pyrimidinyl exocyclic nitrogen (functioning as a hydrogen bond donor) interacts directly with Asp810 and Asp933 within the catalytic region, securely anchoring the molecule .

  • Tuning Selectivity: While early molecules like Buparlisib (BKM120) act as pan-PI3K inhibitors with minimal mTOR activity, structural evolution—such as replacing the pyrimidine core with a 1,3,5-triazine (yielding Bimiralisib/PQR309)—shifts the profile to a balanced dual PI3K/mTOR inhibitor .

Pathway Architecture: PI3K/AKT/mTOR Axis

To understand the therapeutic window of these derivatives, we must map their intervention points within the lipid kinase signaling cascade.

PI3K_Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits via PH Domain mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Pyridinylmorpholines (e.g., BKM120, PQR309) Inhibitor->PI3K Inhibits (Val851) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling cascade and dual inhibition by pyridinylmorpholine derivatives.

Quantitative Profiling of Lead Derivatives

The following table summarizes the biochemical IC50 values of two benchmark pyridinylmorpholine and triazinylmorpholine derivatives. Notice how the core modification in PQR309 dramatically increases mTOR affinity compared to BKM120, creating a dual-inhibition profile.

CompoundCore ScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
Buparlisib (BKM120) Pyrimidinylmorpholine35131250116>2000
Bimiralisib (PQR309) Triazinylmorpholine3366170845189

Data synthesized from foundational biochemical assays , .

Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that the choice of assay dictates the reliability of your SAR data. Pyridinylmorpholine derivatives often exhibit intrinsic auto-fluorescence, which heavily confounds standard colorimetric or simple fluorometric readouts.

Protocol A: Biochemical Kinase Profiling via TR-FRET

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delay measurement completely bypasses the rapid auto-fluorescence emission of the morpholine-pyrimidine core, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant PI3Kα (p110α/p85α complex), PIP2 lipid substrate, and ATP. Critical: ATP concentration must be set at its apparent Km​ (typically 10-20 µM) to accurately assess the ATP-competitive nature of the morpholine hinge-binder.

  • Compound Titration: Prepare a 10-point dose-response curve of the pyridinylmorpholine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration ≤1% to prevent kinase denaturation).

  • Reaction Phase: Incubate the kinase, substrate, and inhibitor for 30 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding ATP.

  • Detection Phase: Stop the reaction after 1 hour using a stop buffer containing EDTA (to chelate Mg2+ ). Add the TR-FRET detection mixture (e.g., Europium-labeled anti-GST antibody and APC-labeled tracer).

  • Data Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission (615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Western Blot)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. We must validate target engagement in cellulo by measuring the downstream phosphorylation of AKT (Ser473) and S6 Ribosomal Protein (Ser235/236).

Workflow Step1 Cell Starvation (Reduce Basal Noise) Step2 Inhibitor Treatment (Dose-Response) Step1->Step2 Step3 Ligand Stimulation (e.g., IGF-1) Step2->Step3 Step4 Lysis & Extraction (+ Phosphatase Inhibitors) Step3->Step4 Step5 Western Blot (p-AKT Ser473 / p-S6) Step4->Step5

Caption: Step-by-step cellular target engagement workflow for validating PI3K/mTOR inhibition.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed tumor cells (e.g., MCF7 or A2058) in 6-well plates. Critical: Starve cells in serum-free media for 16 hours prior to treatment. This reduces basal RTK noise and synchronizes the signaling baseline.

  • Compound Treatment: Treat cells with the pyridinylmorpholine derivative (e.g., 0.1 µM to 10 µM) for 1 hour.

  • Ligand Stimulation: Stimulate the pathway using IGF-1 (50 ng/mL) for 15 minutes to trigger acute PI3K/AKT activation.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Without phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate AKT during extraction, yielding false-positive inhibition data.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6. Quantify band densitometry to determine cellular IC50.

Future Perspectives: Overcoming Resistance

While pyridinylmorpholine derivatives are highly potent, monotherapy often leads to compensatory pathway activation. Recent structural optimization strategies involve replacing the morpholine group with linkers to incorporate Poly(ADP-ribose) polymerase (PARP) pharmacophores, creating dual PI3K/PARP inhibitors . This dual-targeting approach induces homologous recombination (HR) deficiency, sensitizing BRCA-proficient tumors to apoptosis and representing the next frontier for this chemical scaffold.

References

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Clinical Cancer Research (AACR Journals).[Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry (ACS Publications).[Link]

Foundational

The Morpholine Scaffold in Modern Pharmacotherapy: Mechanistic Insights, Pathway Modulations, and Experimental Protocols

Executive Summary As a privileged six-membered heterocyclic scaffold, morpholine (1-oxa-4-azacyclohexane) has become a cornerstone in modern medicinal chemistry and drug development. For drug development professionals, u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged six-membered heterocyclic scaffold, morpholine (1-oxa-4-azacyclohexane) has become a cornerstone in modern medicinal chemistry and drug development. For drug development professionals, understanding the physicochemical rationale behind morpholine incorporation is critical for optimizing pharmacokinetics (PK) and target engagement. This whitepaper provides an in-depth technical analysis of morpholine derivatives, focusing on their mechanistic roles in oncology (kinase inhibition) and infectious diseases (ribosomal inhibition), supported by self-validating experimental protocols and quantitative data.

Physicochemical Rationale for the Morpholine Scaffold

Why is morpholine ubiquitous in FDA-approved therapeutics? The causality lies in its highly balanced physicochemical profile.

With a pKa of approximately 8.3, the secondary amine of morpholine is predominantly protonated at physiological pH. This basicity confers excellent aqueous solubility, which is critical for oral bioavailability (1[1]). Conversely, the heteroatomic oxygen atom provides a hydrophobic character and acts as a potent hydrogen-bond acceptor, allowing the molecule to anchor deeply within enzymatic binding pockets (2[2]).

Crucially, morpholine exists in a flexible chair conformation. This dynamic equilibrium allows the scaffold to direct attached pharmacophores into precise spatial orientations. Furthermore, morpholine exhibits a favorable ADMET profile; it is generally resistant to rapid clearance and is frequently oxidized into non-toxic, open-ring carboxylic acid metabolites, minimizing hepatotoxicity (3[3]).

Oncology: Precision Targeting of Kinase Networks

Morpholine derivatives have revolutionized targeted cancer therapy, particularly through the inhibition of the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling axis.

EGFR Tyrosine Kinase Inhibition

In first-generation EGFR inhibitors like Gefitinib, the morpholine ring is attached via a propoxy linker to a quinazoline core (4[4]). The morpholine ring here is not merely a solubilizing appendage; it actively interacts with the solvent-exposed region of the ATP-binding cleft of the EGFR kinase domain. This interaction enhances the drug's cellular penetration and accumulation within solid tumors, allowing Gefitinib to achieve an IC₅₀ of ~33 nM against wild-type EGFR (5[5]).

The PI3K/Akt/mTOR Axis

The PI3K/mTOR pathway is heavily implicated in tumor survival. Morpholine is the defining feature of many pan-PI3K and dual PI3K/mTOR inhibitors. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the valine residue (e.g., Val851 in PI3Kα) in the kinase hinge region (6[6]).

Achieving selectivity between PI3K and mTOR is notoriously difficult due to active site homology. However, structural biology reveals a single amino acid difference: Phe961 in PI3K corresponds to Leu2185 in mTOR. This substitution creates a deeper hydrophobic pocket in mTOR. By replacing the standard morpholine ring with a bridged morpholine, researchers have achieved sub-nanomolar mTOR inhibition with up to 26,000-fold selectivity over PI3K (7[7]).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target: Hinge Region RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Target: Deep Pocket Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine Morpholine Derivatives (e.g., Buparlisib, PQR620) Morpholine->PI3K Hinge Binder (Inhibits) Morpholine->mTOR Dual Inhibition

Figure 1: Morpholine derivatives targeting the PI3K/Akt/mTOR signaling cascade.

Table 1: Quantitative Data of Morpholine-containing Kinase Inhibitors
CompoundTarget KinaseIC₅₀Key Structural Feature
Gefitinib EGFR (Wild-type)~33 nM3-morpholinopropoxy solubilizing linker
Buparlisib (BKM120) Pan-PI3K~50 nMDimorpholino-pyrimidine hinge binder
PQR620 mTORC1 / mTORC2< 1 nMBridged morpholine (targets deep pocket)
Compound 10c EGFR (T790M/L858R)0.71 nMMorpholine-substituted diphenylpyrimidine
Protocol 1: Self-Validating TR-FRET Kinase Assay for PI3K/mTOR Dual Inhibition

To ensure rigorous E-E-A-T standards, this protocol utilizes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. The inclusion of the Z'-factor calculation ensures assay robustness.

  • Reagent Preparation: Reconstitute recombinant PI3Kα and mTOR in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare a 10 μM ATP solution containing biotinylated PIP2 substrate.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the morpholine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 μL of the kinase solution to the compounds. Incubate for 15 minutes at 25°C to allow for hinge-region binding. Initiate the reaction by adding 5 μL of the ATP/PIP2 mix. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing a Europium-labeled anti-PIP3 antibody and Streptavidin-APC. Incubate for 30 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation (Z'-factor): Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). A Z' > 0.5 validates the assay's reliability. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Infectious Disease: Ribosomal Inhibition via Oxazolidinones

Beyond oncology, morpholine is critical in combating multidrug-resistant Gram-positive bacteria (e.g., MRSA, VRE) via the oxazolidinone class, epitomized by Linezolid (8[8]).

Mechanism of Action and Metabolism

Unlike traditional antibiotics that inhibit peptide elongation, Linezolid halts protein synthesis at the initiation phase. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex (9[9]). The morpholine ring at the C4 position of the phenyl group is essential for the drug's broad tissue distribution and its unique ability to penetrate host cells to eradicate intracellular bacteria ([]).

Metabolically, Linezolid highlights a fascinating property of the morpholine ring. While Gefitinib's morpholine ring is oxidized by Cytochrome P450 (CYP3A4/2D6) (11[11]), Linezolid is cleared without CYP involvement. Instead, its morpholine ring undergoes non-enzymatic chemical oxidation into two inactive open-ring metabolites (aminoethoxyacetic acid and hydroxyethyl glycine), which drastically reduces the risk of dangerous drug-drug interactions (12[12]).

Linezolid_MoA Linezolid Linezolid (Morpholine-Oxazolidinone) Subunit50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Subunit50S Binds PTC InitiationComplex 70S Initiation Complex (Blocked) Subunit50S->InitiationComplex Prevents Formation Translation Bacterial Protein Synthesis (Halted) InitiationComplex->Translation Downstream Effect

Figure 2: Ribosomal inhibition workflow of Linezolid via 50S subunit binding.

Table 2: FDA-Approved Morpholine-Containing Drugs and Pharmacological Profiles
Drug NameTherapeutic IndicationPrimary TargetMorpholine Metabolism / Clearance
Gefitinib Non-Small Cell Lung CancerEGFR Tyrosine KinaseCYP3A4/2D6-mediated morpholine oxidation
Linezolid Gram-Positive Infections50S Ribosome (23S rRNA)Non-enzymatic morpholine ring oxidation
Moclobemide Depressive DisordersMonoamine Oxidase AHepatic (CYP2C19, CYP2D6)
Rivaroxaban Thromboembolic DisordersFactor XaCYP3A4 / Renal excretion
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution with Resazurin Viability Validation

This protocol ensures accurate quantification of antibacterial efficacy for novel morpholine-oxazolidinone derivatives.

  • Inoculum Preparation: Cultivate Staphylococcus aureus (ATCC 29213, Quality Control strain) on Mueller-Hinton agar overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plate Setup: In a 96-well plate, prepare 2-fold serial dilutions of the morpholine derivative in CAMHB (range: 64 μg/mL to 0.06 μg/mL). Include a positive growth control (no drug) and a negative sterility control (media only).

  • Incubation: Inoculate 50 μL of the bacterial suspension into each well (final volume 100 μL). Incubate the plate aerobically at 37°C for 18-20 hours.

  • Viability Assessment (Self-Validation): To eliminate subjective visual reading errors, add 10 μL of 0.015% Resazurin (a redox indicator) to all wells. Incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the morpholine derivative that prevents the color change from blue to pink, indicating complete inhibition of bacterial growth.

Conclusion

The morpholine ring is far more than a simple solubilizing moiety. As demonstrated through its hinge-binding capabilities in PI3K/mTOR kinases and its non-enzymatic metabolic pathways in oxazolidinone antibiotics, morpholine actively dictates the pharmacodynamic and pharmacokinetic success of modern therapeutics. Future drug discovery efforts, including the design of targeted protein degraders (PROTACs), will undoubtedly continue to leverage the unique spatial and electronic properties of this privileged scaffold.

References

Sources

Exploratory

The Unambiguous Identifier: A Technical Guide to the InChI Key of 4-(pyridin-3-yl)morpholine

Introduction: The Imperative for a Universal Chemical Language In the realms of chemical research, drug development, and global data exchange, ambiguity is a critical liability. The same chemical compound can be known by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for a Universal Chemical Language

In the realms of chemical research, drug development, and global data exchange, ambiguity is a critical liability. The same chemical compound can be known by numerous trivial names, catalog numbers, or represented by various graphical depictions. This diversity, while often rooted in historical context, creates significant barriers to effective data mining, cross-referencing of studies, and regulatory oversight. To solve this, the International Union of Pure and Applied Chemistry (IUPAC) developed the International Chemical Identifier (InChI), a standardized, non-proprietary, and open-source system for representing chemical structures.[1][2][3] This guide provides an in-depth technical breakdown of the InChI and its condensed, searchable counterpart, the InChIKey, using 4-(pyridin-3-yl)morpholine as a case study.

Deconstructing the InChI Key for 4-(pyridin-3-yl)morpholine

The InChIKey is a 27-character, fixed-length string derived from the full InChI string through a hashing algorithm.[1][4][5] This format is intentionally not human-readable but is optimized for indexing and searching chemical databases and web resources.[1][5]

The Standard InChIKey for 4-(pyridin-3-yl)morpholine is:

GMCQMCAZFJZFNR-UHFFFAOYSA-N [6]

This key is composed of three distinct blocks, each encoding specific structural information derived from the full InChI string.

The Full InChI String: The Foundation of the Key

The InChIKey is generated from the corresponding InChI string. For 4-(pyridin-3-yl)morpholine, the standard InChI is:

InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2 [6]

This string is a layered representation of the molecule's structure.[1][3][7] Let's dissect its components:

  • InChI=1S/ : This is the prefix for a standard InChI, version 1.[3] The 'S' denotes that this is a "standard" InChI, which adheres to a fixed set of rules for normalization and representation, making it ideal for database interoperability.[3]

  • C9H12N2O : This is the molecular formula layer, representing the elemental composition of the molecule.

  • /c1-2-9(8-10-3-1)11-4-6-12-7-5-11 : This is the connectivity layer. It describes how the non-hydrogen atoms are bonded to each other. The numbers represent the canonical atom numbers assigned by the InChI algorithm.

  • /h1-3,8H,4-7H2 : This is the hydrogen layer. It specifies the locations of hydrogen atoms. In this case, atoms 1, 2, 3, and 8 each have one hydrogen, while atoms 4, 5, 6, and 7 each have two hydrogens.

InChIKey Component Breakdown

The InChIKey is generated by applying a hashing algorithm (a variation of SHA-256) to different parts of the InChI string.[5]

Component BlockValueDerivation and Significance
First Block GMCQMCAZFJZFNRA 14-character hash of the core molecular constitution, derived from the chemical formula, connectivity, and hydrogen layers of the InChI string. This block represents the molecule's basic structure.
Second Block UHFFFAOYSAAn 8-character hash of the stereochemical and isotopic layers of the InChI string. For 4-(pyridin-3-yl)morpholine, which has no stereocenters or isotopic labeling, this block has a standard value of UHFFFAOY for "standard InChI" with no stereochemistry. The final two characters are derived from other layers.
Third Block NA single character indicating the protonation state of the core structure. 'N' signifies a neutral molecule.

Generating the InChI Key: A Validated Workflow

The generation of an InChIKey is a deterministic process that can be replicated by various software packages that have implemented the IUPAC InChI generation algorithm.[2][8][9] This ensures that any researcher, regardless of the software they use, will arrive at the same unique identifier for a given chemical structure.

Step-by-Step Protocol for InChI Key Generation
  • Structural Input : The process begins with a defined chemical structure, typically in a standard file format such as a MOL or SDF file. For our example, this is the 2D structure of 4-(pyridin-3-yl)morpholine.

  • Normalization : The input structure is first normalized. This involves a set of predefined rules to handle ambiguous representations, such as aromatic bonds, and to represent tautomers in a consistent manner.[7] For instance, any representation of the pyridine ring with aromatic bonds would be converted to a representation with alternating single and double bonds.[3]

  • Canonicalization : Following normalization, the atoms of the molecule are assigned a unique, canonical numbering. This process is at the core of the InChI algorithm and ensures that the final identifier is independent of the initial drawing or representation of the structure.[7]

  • Serialization : The canonicalized structure is then serialized into the layered InChI string format, as described in the previous section. Each layer represents a progressively more detailed level of structural information.[7]

  • Hashing and Formatting : Finally, the InChI string is subjected to a hashing algorithm to produce the compact and fixed-length InChIKey.[4][5]

Visualizing the Generation Workflow

InChI_Generation cluster_input Input cluster_process InChI Generation Algorithm cluster_output Output Structure Chemical Structure (e.g., MOL file) Normalization Normalization Structure->Normalization Canonicalization Canonicalization Normalization->Canonicalization Serialization Serialization Canonicalization->Serialization InChI_String Full InChI String Serialization->InChI_String InChIKey InChIKey InChI_String->InChIKey Hashing

Caption: Workflow for generating an InChIKey from a chemical structure.

Conclusion: The InChIKey as a Cornerstone of Modern Cheminformatics

The InChIKey for 4-(pyridin-3-yl)morpholine, GMCQMCAZFJZFNR-UHFFFAOYSA-N , provides an unambiguous, machine-readable identifier for this compound.[6] This technical guide has detailed the layered structure of the underlying InChI string and the process by which the final, searchable key is generated. For researchers and drug development professionals, a thorough understanding and consistent use of the InChI system are paramount for ensuring data integrity, facilitating collaboration, and leveraging the full potential of global chemical databases. The adoption of this open standard is a critical step towards a more interconnected and efficient scientific community.

References

  • PubChem. 4-(pyridin-3-yl)morpholine. National Center for Biotechnology Information. [Link]

  • IUPAC. About the IUPAC InChI Standard. International Union of Pure and Applied Chemistry. [Link]

  • IUPAC. The IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. [Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link]

  • InChI Trust. (2011). InChI Technical Manual. [Link]

  • IUPAC. (2021). Specification of International Chemical Identifier (InChI) QR Codes for Labels on Chemical Samples. International Union of Pure and Applied Chemistry. [Link]

  • Bioregistry. InChI. [Link]

  • Chemsrc. 4-(4-Pyridinyl)morpholine. [Link]

  • PubChem. 4-(3-Pyridin-3-ylphenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Heidenreich, H. (2025). InChI: The Worldwide Chemical Structure Identifier Standard. Harvard Data Science Review. [Link]

  • IUPAC-NIST. (2004). The IUPAC Chemical Identifier – Technical Manual. [Link]

  • Nwajiobi, O. J., et al. (2022). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCrData, 7(10). [Link]

  • PubChem. 4-[2-(Pyrrolidin-3-yl)pyridin-4-yl]morpholine. National Center for Biotechnology Information. [Link]

  • InChI Trust. (2020). InChI User Guide for Chemical Identifiers. [Link]

  • PubChem. 4-Morpholinopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-Pentan-3-yl-2-pyridinyl)morpholine. National Center for Biotechnology Information. [Link]

  • InChI Trust. (2011). IUPAC International Chemical Identifier (InChI) Programs InChI version 1, software version 1.04. [Link]

  • NFDI4Chem. Machine-Readable Chemical Structures. [Link]

  • Chemistry Stack Exchange. (2015). InChIKey generation from InChI. [Link]

  • Cheminfo.org. InChI v1 : Using a webservice to convert molfile to InChI and InChIKey. [Link]

  • Hoffman Fine Chemicals. 4-(Pyridin-3-yl)morpholine. [Link]

  • PubChem. 4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]morpholine. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: The 4-(Pyridin-3-yl)morpholine Scaffold as a Privileged Structure for PI3K/mTOR Pathway Inhibition in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of the 4-(Pyridin-3-yl)morpholine Scaffold The relentless pursuit of targeted cancer therapies has led to the identifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the 4-(Pyridin-3-yl)morpholine Scaffold

The relentless pursuit of targeted cancer therapies has led to the identification of specific molecular scaffolds that serve as foundational frameworks for potent and selective inhibitors. The 4-(pyridin-3-yl)morpholine moiety has emerged as a "privileged" structure, particularly in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] While 4-(pyridin-3-yl)morpholine itself is a basic chemical entity, its incorporation into more complex molecular architectures has yielded a multitude of potent anticancer agents.[3][4]

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][] Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most compelling targets for drug discovery.[6][7] The morpholine ring, in particular, is a key feature in many PI3K/mTOR inhibitors. Its oxygen atom can form a critical hydrogen bond within the kinase hinge region, contributing to both potency and selectivity.[1]

These application notes provide a comprehensive guide for researchers utilizing compounds containing the 4-(pyridin-3-yl)morpholine scaffold. We will delve into the underlying mechanism of action and provide detailed, field-proven protocols for evaluating their efficacy from biochemical assays to cell-based functional screens.

Mechanism of Action: Targeting a Critical Cancer Pathway

Derivatives of the 4-(pyridin-3-yl)morpholine scaffold typically function as ATP-competitive inhibitors of PI3K and/or mTOR kinases.[][8] By occupying the ATP-binding pocket of these enzymes, they prevent the phosphorylation of downstream substrates, thereby abrogating the entire signaling cascade.

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface. This leads to the activation of Class I PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 recruits the serine/threonine kinase Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[10] Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to increased cell proliferation and survival. A key downstream effector is mTOR Complex 1 (mTORC1), which, when activated, promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and 4E-BP1.[11]

Compounds featuring the 4-(pyridin-3-yl)morpholine scaffold interrupt this cascade, leading to a reduction in cell growth, proliferation, and the induction of apoptosis in cancer cells with a dependency on this pathway.[12]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation Promotes Inhibitor 4-(Pyridin-3-yl)morpholine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Core Applications in Cancer Research

Compounds built upon the 4-(pyridin-3-yl)morpholine scaffold are invaluable tools for:

  • Target Validation: Confirming the role of PI3K/mTOR signaling in specific cancer types or subtypes.

  • Lead Optimization: Serving as a chemical starting point for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the downstream consequences of PI3K/mTOR inhibition and identifying potential biomarkers of response.

  • Combination Therapy Screening: Investigating synergistic effects with other anticancer agents to overcome drug resistance.[13]

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of 4-(pyridin-3-yl)morpholine derivatives.

Protocol 1: In Vitro Biochemical Kinase Assay (PI3Kα)

Objective: To determine the direct inhibitory activity of the test compound on a purified PI3K isoform (e.g., p110α/p85α). This is a critical first step to confirm on-target activity. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[14]

Causality Behind Experimental Choices:

  • Biochemical Assay: This cell-free system isolates the kinase and the inhibitor, ensuring that any observed effect is due to direct interaction, free from the complexities of a cellular environment.

  • ADP-Glo™ Technology: This luminescent assay measures the production of ADP, a direct product of kinase activity. Its high sensitivity and broad dynamic range make it ideal for determining IC50 values.[15]

Workflow Diagram:

Caption: Workflow for In Vitro Kinase Assay.

Materials:

  • PI3K (p110α/p85α) enzyme (Promega, V110A)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[14]

  • PI3K Reaction Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA[14]

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in 100% DMSO)

  • 384-well low-volume plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10 mM stock, diluted to cover a range from 100 µM to 1 nM final assay concentrations.

  • Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in the PI3K Reaction Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[14]

  • Assay Plate Setup:

    • Add 0.5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[14]

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well. The final ATP concentration should be close to its Km for the kinase.[9]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Pathway Inhibition

Objective: To assess the compound's ability to inhibit PI3K/Akt/mTOR signaling in a cellular context by measuring the phosphorylation of Akt at Serine 473 (p-Akt S473), a key node in the pathway.[1][10]

Causality Behind Experimental Choices:

  • Cell-Based Assay: This confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment.

  • p-Akt (Ser473) as a Biomarker: Phosphorylation at Ser473 is a direct consequence of mTORC2 activity and is a reliable and widely accepted readout for the activation state of the PI3K pathway.[10] A reduction in this signal provides strong evidence of on-target activity.

  • PTEN-deficient cells (e.g., PC-3): These cells have a constitutively active PI3K pathway, providing a high basal level of p-Akt, which makes it easier to detect inhibition.[1]

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, A549)[4]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)[16][17]

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., PC-3) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).[1]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE (e.g., 10% acrylamide gel) and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 to 1:3000 dilution) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane should be stripped and re-probed for total Akt and a loading control like GAPDH.[16]

Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample. Then, normalize these ratios to the loading control. Present the data as a percentage of the vehicle-treated control.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the test compound on the proliferation and viability of cancer cells.

Causality Behind Experimental Choices:

  • MTT Assay: This is a robust, colorimetric assay that measures mitochondrial reductase activity, which serves as a proxy for the number of viable, metabolically active cells.[18][19] It provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

  • Multiple Cell Lines: Testing on a panel of cell lines (e.g., A549, PC-3, MCF-7) can reveal differential sensitivity and provide insights into the compound's spectrum of activity.[2]

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MCF-7)

  • Complete growth medium

  • Test compound

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the assay.[18]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.[20]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[20]

    • Leave the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC50 value as described in Protocol 4.1.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Inhibitory Activity of a Representative 4-(Pyridin-3-yl)morpholine Derivative (Compound X)

Assay TypeTarget/Cell LineEndpointResult (IC50)
Biochemical Assay PI3KαKinase Inhibition4.2 nM[4]
PI3KβKinase Inhibition> 100 nM
PI3KδKinase Inhibition> 100 nM
PI3KγKinase Inhibition> 100 nM
mTORKinase Inhibition25.5 nM[8]
Cell Viability (72h) PC-3 (Prostate)Growth Inhibition0.52 µM[2]
A549 (Lung)Growth Inhibition1.41 µM[2]
MCF-7 (Breast)Growth Inhibition4.82 µM[2]

Note: Data presented are representative values from literature for illustrative purposes.

Considerations for In Vivo Studies

Following successful in vitro characterization, the next logical step is to evaluate the compound's efficacy in vivo. This typically involves using xenograft models where human cancer cells are implanted into immunocompromised mice.[21][22]

Workflow Diagram:

Caption: General Workflow for In Vivo Xenograft Study.

Key considerations for in vivo studies include the compound's pharmacokinetic properties, such as solubility and metabolic stability, which may require specific formulation strategies to ensure adequate bioavailability.[23]

Compound Handling and Storage

  • Solubility: Most small molecule inhibitors are dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For cellular assays, further dilutions should be made in culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

  • Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the compound in solution should be verified over time.

References

  • Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644-654. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2021). ResearchGate. [Link]

  • Hancock, M. K., et al.
  • German, N., et al. (2007). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical chemistry, 79(19), 7595–7602.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. EMD Millipore.
  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Protocols.io.
  • Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Clinical Cancer Research, 19(20), 5755–5765.
  • PI3K inhibition reduces tumour growth in a xenograft model. ResearchGate. [Link]

  • Iwafuchi, H., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(63), 106491–106505.
  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). MDPI.
  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR p
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
  • Peng, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]

  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (2013). Molecular Cancer Therapeutics.
  • Bohnacker, T., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Evaluation of Anti-Cancer Activity of Momordica dioica using MTT and DAPI Assays. (2025). Asian Journal of Pharmaceutics.
  • An investigation on the cytotoxicity and apoptotic effect of biologically synthesized silver nanoparticles. (2016). Indo American Journal of Pharmaceutical Sciences.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2021).
  • Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. (2014). Journal of Experimental & Clinical Cancer Research.
  • Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Deriv
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022). European Journal of Medicinal Chemistry.
  • Biological activities of morpholine derivatives and molecular targets involved. (2023).
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Digital Repository of University of Kerbala.
  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. (2022). Molecules.

Sources

Application

Advanced Analytical Strategies for the Determination of Morpholine: A Comprehensive Methodological Guide

Morpholine is a highly versatile heterocyclic amine utilized extensively as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) (e.g., linezolid, gefitinib), as a corrosion inhibitor in s...

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine is a highly versatile heterocyclic amine utilized extensively as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) (e.g., linezolid, gefitinib), as a corrosion inhibitor in steam-generating systems, and historically as an emulsifier in protective wax coatings for agricultural commodities.

Despite its utility, morpholine is a precursor to N-nitrosomorpholine (NMOR), a potent genotoxic carcinogen. Consequently, regulatory agencies mandate stringent monitoring of morpholine residues. Analytically, morpholine presents a triad of challenges: it is highly polar, lacks a UV-absorbing chromophore, and possesses an active secondary amine that causes severe peak tailing on standard chromatographic stationary phases.

This application note synthesizes field-proven methodologies across three distinct analytical modalities—LC-MS/MS , GC-MS , and Ion Chromatography (IC) —providing researchers with the mechanistic causality and self-validating protocols required to achieve robust quantification.

Quantitative Performance Across Modalities

To select the appropriate analytical workflow, scientists must evaluate the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the validated performance metrics for the three primary morpholine determination strategies[1][2][3].

Analytical ModalityTarget MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery RangePrecision (RSD)
LC-MS/MS (HILIC) Fruits, Vegetables, Juices1.0 – 2.0 µg/kg5.0 – 10.0 µg/kg83% – 120%1.1% – 4.1%
GC-MS (NMOR Deriv.) Complex Foods, Pharmaceuticals1.3 – 3.3 µg/kg24.4 µg/kg88% – 109%1.4% – 9.4%
Ion Chromatography Drug Substances (API), Water0.1 mg/L (ppm)0.5 mg/L (ppm)> 95%< 6.0%

Protocol I: Direct Analysis via HILIC-LC-MS/MS

Focus: Trace Residues in Complex Matrices (e.g., Agricultural Commodities)

Because morpholine is highly polar, it elutes in the void volume of standard C18 reversed-phase columns, subjecting it to severe ion suppression from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) resolves this by utilizing a water-enriched layer on a polar stationary phase, effectively retaining morpholine[1][4].

Experimental Protocol

Step 1: Sample Extraction & Acidification

  • Weigh 15 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add water to standardize the total moisture content to exactly 15 mL. Causality: Standardizing the aqueous fraction ensures consistent partitioning behavior across varying sample types[2].

  • Spike the sample with 50 µL of morpholine-d8 internal standard (IS).

  • Add 15 mL of 1% acetic acid in methanol. Causality: Morpholine has a pKa of ~8.3. The acidic methanol ensures the secondary amine is fully protonated, maximizing its solubility in the extraction solvent and preventing irreversible binding to matrix proteins or glassware silanol groups[2][4].

  • Shake vigorously (1000 strokes/min) for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[1][2].

Step 2: HILIC-MS/MS Analysis

  • Column: HILIC column (e.g., 100 mm × 2.1 mm, 5 µm) maintained at 40°C[3].

  • Mobile Phase: Isocratic or gradient elution using 20 mM ammonium formate (A) and Acetonitrile (B) at 0.5 mL/min[2][4].

  • Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions: Precursor m/z 88.1 → Quantifier m/z 70.1 (loss of water) and Qualifier m/z 42.1[2].

Self-Validation & Quality Control: The mandatory inclusion of the morpholine-d8 isotopologue acts as a self-validating mechanism. Because HILIC-ESI interfaces are notoriously susceptible to matrix-induced ion suppression, the co-eluting d8-internal standard dynamically corrects for fluctuating ionization efficiencies, ensuring absolute quantitative trustworthiness[1].

LCMS S1 Homogenized Matrix (Standardized Moisture) S2 Acidified MeOH Extraction (1% Acetic Acid + IS Spike) S1->S2 S3 Centrifugation & Filtration (0.22 µm PTFE) S2->S3 S4 HILIC Separation (Ammonium Formate/MeCN) S3->S4 S5 ESI+ MS/MS Detection (MRM: 88.1 -> 70.1) S4->S5

Caption: Direct LC-MS/MS analytical workflow for highly polar morpholine utilizing HILIC retention.

Protocol II: GC-MS via Nitrosation Derivatization

Focus: Volatile Transformation for Complex Formulations

Direct GC analysis of morpholine yields poor chromatographic peak shapes due to the interaction of its active secondary amine with the siloxane backbone of the column. Derivatization via nitrosation converts morpholine into N-nitrosomorpholine (NMOR), a highly volatile and thermally stable compound ideal for GC-MS[5][6].

Experimental Protocol

Step 1: Acidification & Nitrosation

  • Transfer 2.0 mL of the clarified aqueous sample extract into a reaction vial[5].

  • Adjust the pH to 1.5 using 0.05 M hydrochloric acid (HCl). Causality: The formation of the reactive nitrosonium ion (NO+) from sodium nitrite is strictly dependent on a highly acidic environment. A pH of 1.5 provides the optimal thermodynamic conditions for the nucleophilic attack by the secondary amine[6][7].

  • Add 200 µL of saturated sodium nitrite (NaNO2) solution.

  • Heat the mixture at 40°C for 5 minutes to drive the derivatization to completion, then cool to room temperature[1][7].

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 0.5 mL of dichloromethane to the derivatized solution[1]. Causality: NMOR is significantly less polar than native morpholine, allowing it to partition highly efficiently into the organic dichloromethane layer, leaving polar matrix interferents in the aqueous phase.

  • Vortex for 1 minute and allow 10 minutes for phase separation. Collect the lower organic layer into an amber GC vial[1].

Step 3: GC-MS Analysis

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[1].

  • Injection: 1 µL, splitless mode at 250°C[1].

  • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) for characteristic NMOR ions at m/z 86.1 and 116.1[8].

Self-Validation & Quality Control: To validate the derivatization efficiency, a known concentration of morpholine standard must be processed in parallel with every batch. A derivatization yield of >90% confirms that the pH adjustment and nitrosation thermodynamics were successfully achieved[6].

GCMS N1 Aqueous Extract (Morpholine) N2 Acidification (pH 1.5, HCl) N1->N2 N3 Nitrosation (NaNO2, 40°C) N2->N3 N4 LLE Extraction (Dichloromethane) N3->N4 N5 GC-MS Analysis (m/z 86.1, 116.1) N4->N5

Caption: GC-MS derivatization workflow converting polar morpholine to volatile NMOR via nitrosation.

Protocol III: Ion Chromatography with Suppressed Conductivity

Focus: API Purity (e.g., Linezolid) and Aqueous Systems

Morpholine is a critical building block in the synthesis of the antibiotic linezolid. Because morpholine lacks a UV chromophore, standard HPLC-UV is ineffective. Ion Chromatography (IC) with suppressed conductivity directly detects the protonated morpholine cation. However, injecting high concentrations of the linezolid API would rapidly foul the cation-exchange column[9].

Experimental Protocol

Step 1: Matrix Solubilization

  • Weigh exactly 5.0 mg of the linezolid API[9].

  • Dissolve the solid in 50 mL of 10% methanol in deionized water[9]. Causality: Linezolid is poorly soluble in pure water. The addition of 10% methanol is critical to fully solubilize the lipophilic API matrix while maintaining strict compatibility with the downstream aqueous ion-exchange system[9].

Step 2: In-Line Matrix Elimination

  • Inject the sample onto a pellicular cation-exchange concentrator/trap column (e.g., Dionex IonPac TCC-ULP1)[9].

  • Flush the trap column with 1 mL of DI water. Causality: The protonated morpholine is electrostatically retained on the trap column. The uncharged linezolid API has no affinity for the cation-exchange resin and is washed completely to waste, preventing catastrophic fouling of the analytical column[9].

Step 3: IC Analytical Separation

  • Column: High-capacity cation-exchange column (e.g., Dionex IonPac CS19)[9].

  • Eluent: Electrolytically generated methanesulfonic acid (MSA) gradient[10].

  • Detection: Suppressed Conductivity Detection. Causality: The suppressor continuously neutralizes the highly conductive MSA eluent into pure water, drastically lowering the background noise and allowing the highly sensitive detection of the morpholine cation[9][10].

Self-Validation & Quality Control: The system is self-validating through the monitoring of the matrix elimination step. A stable baseline and consistent retention time for the morpholine peak across consecutive API injections confirm that the trap column is successfully diverting 100% of the neutral linezolid matrix to waste[9].

IC I1 API Dissolution (Linezolid in 10% MeOH) I2 In-Line Matrix Elimination (Trap Column Wash) I1->I2 I3 Cation-Exchange (MSA Gradient) I2->I3 I4 Suppressed Conductivity Detection I3->I4

Caption: Ion chromatography workflow featuring in-line matrix elimination for API purity analysis.

References

  • Huong, P. T. M., et al. "Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)." Vietnam Journal of Food Control. URL: [Link]

  • MacMahon, S., et al. "Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry." Journal of Agricultural and Food Chemistry. URL: [Link]

  • Sun, J., et al. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." PMC / National Institutes of Health. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Pyridin-3-yl)morpholine Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing 4-(pyridin-3-yl)morpholine (also known as 3-morpholinopyridine) is a critical transformation in the development of numerous pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing 4-(pyridin-3-yl)morpholine (also known as 3-morpholinopyridine) is a critical transformation in the development of numerous pharmaceutical intermediates. Because standard nucleophilic aromatic substitution (S N​ Ar) is highly inefficient at the 3-position of the pyridine ring—due to the inability to stabilize the anionic Meisenheimer intermediate—transition-metal-catalyzed cross-coupling is the mandatory approach.

This guide is curated by Senior Application Scientists to help you troubleshoot yield limitations, understand the mechanistic causality behind reaction failures, and implement self-validating protocols for both Palladium- and Copper-catalyzed aminations.

Mechanistic Workflow & Failure Analysis

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below illustrates the standard Buchwald-Hartwig amination pathway, highlighting the critical nodes where the reaction is most likely to fail.

CatalyticCycle Pd0 Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd + Ar-Br Poisoning Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poisoning Poor Ligand Choice AmineCoord Amine Coordination (Morpholine) OxAdd->AmineCoord + Morpholine Deprot Deprotonation (Base) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination (Debromination Byproduct) Deprot->BetaElim Slow Reductive Elim. RedElim->Pd0 Catalyst Regeneration Product 4-(Pyridin-3-yl)morpholine Target API RedElim->Product Yield >80%

Palladium-catalyzed amination cycle of 3-bromopyridine highlighting critical failure pathways.

Troubleshooting Guide & FAQs

Q1: My amination of 3-bromopyridine with morpholine is stalling at 40-50% yield. How can I push this to >80%? Root Cause & Causality: Early, unoptimized protocols utilizing strong bases like t -BuONa/NaNH 2​ without transition metals typically stall around 40% yield due to competitive side reactions and the formation of uncharacterized by-products[1]. When using Palladium, stalling is often caused by catalyst poisoning. The basic nitrogen of the 3-bromopyridine starting material can competitively coordinate to the Pd center, displacing weaker phosphine ligands and leading to catalyst deactivation (often observed as Palladium black precipitation). The Solution: Utilize a strongly chelating bidentate phosphine ligand or a sterically bulky monophosphine. Literature demonstrates that employing Pd 2​ (dba) 3​ with rac-BINAP effectively shields the metal center, elevating yields to ~71%[1].

Q2: I am observing significant amounts of pyridine (debrominated starting material) in my LC-MS. What is causing this? Root Cause & Causality: This is a classic β -hydride elimination issue. In the catalytic cycle, after morpholine coordinates to the Pd(II) complex, the intermediate must undergo reductive elimination to form the C-N bond. If this step is too slow, the complex undergoes β -hydride elimination from the morpholine ring, yielding an imine and a Pd-hydride species. This Pd-hydride subsequently undergoes reductive elimination to give the hydrodehalogenated arene (pyridine)[2]. The Solution: You must accelerate the reductive elimination step. The Hartwig group established that reductive elimination is significantly faster from three-coordinate monophosphine arylpalladium amido complexes[2]. Switching to sterically demanding ligands (e.g., RuPhos) forces the Palladium into a lower coordination state, exponentially increasing the rate of reductive elimination and suppressing the debromination side reaction.

Q3: Can we avoid Palladium altogether to reduce API residual metal limits and lower costs? Root Cause & Causality: Yes. Copper-catalyzed Ullmann-Goldberg aminations are highly viable. However, traditional CuI systems without ligands require harsh temperatures (>120 °C) that can degrade morpholine and lead to incomplete conversion. The Solution: Employ a modern, ligand-accelerated Cu-catalyzed protocol. Utilizing a soluble, air-stable copper(I) complex like Cu(PPh 3​ ) 3​ Br, or combining CuI (5-10 mol%) with an oxalamide-based ligand (e.g., L8), allows the coupling of 3-bromopyridine and morpholine to proceed efficiently, even at room temperature (24 °C), with yields exceeding 90%[3].

Quantitative Optimization Matrix

Use the following data matrix to select the optimal catalytic system based on your laboratory's constraints and yield requirements.

Catalyst SystemLigandBaseSolventTemp (°C)Expected YieldMechanistic Benefit / Drawback
None None t -BuONa/NaNH 2​ Neat/THF80~40%Drawback: High by-product formation[1].
Pd 2​ (dba) 3​ rac-BINAPNaO t BuToluene80-100~71%Benefit: Reliable, standard baseline[1].
Pd(OAc) 2​ RuPhosLiHMDSTHF85>85%Benefit: Suppresses β -hydride elimination.
CuI (10 mol%) Oxalamide L8NaOTMSDMSO2494%Benefit: Mild conditions, no Pd residuals[3].
Cu(PPh 3​ ) 3​ Br NoneCs 2​ CO 3​ Toluene12048%Drawback: Incomplete conversion in 24h.

Validated Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of 4-(pyridin-3-yl)morpholine using a Palladium-catalyzed cross-coupling approach[4]. It is designed as a self-validating system , meaning physical checkpoints are built into the steps to confirm the reaction is proceeding correctly before moving forward.

Reagents Required:

  • 3-Bromopyridine (1.0 equiv, 10 mmol)

  • Morpholine (1.2 equiv, 12 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • rac-BINAP or RuPhos (0.04 equiv, 4 mol%)

  • NaO t Bu (1.4 equiv, 14 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-catalyst Complex: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ , the phosphine ligand (rac-BINAP), and NaO t Bu under an inert argon atmosphere[4].

  • Atmospheric Purging: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times. Causality: Phosphine ligands and Pd(0) are highly susceptible to oxidative degradation. Complete removal of oxygen prevents premature catalyst death.

  • Solvent & Substrate Addition: Add anhydrous toluene (50 mL) via syringe.

    • Validation Checkpoint 1: Upon stirring at room temperature for 5-10 minutes, the mixture should transition into a deep red/brown homogeneous solution[5]. If the solution remains pale or immediately drops a black precipitate, your solvent is wet, or oxygen has breached the system.

  • Reagent Introduction: Add 3-bromopyridine and morpholine sequentially via syringe[4].

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80 °C for 4 hours[5].

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active 3-bromopyridine spot should completely disappear, replaced by a highly polar product spot that stains positive with Dragendorff's reagent (indicating the tertiary amine).

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and wash with brine (2 x 30 mL)[5]. Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography (Silica gel, gradient elution from Hexanes to 7:3 Hexanes/EtOAc) to yield the pure 4-(pyridin-3-yl)morpholine.

References

  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADI
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.com.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Chemspider.com.
  • Buchwald–Hartwig amin
  • METHODOLOGY: STUDIES ON CARBON·.- NITROGEN HETERO ·BOND -.FORMING REACTIONS. Nbu.ac.in.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl

Sources

Optimization

Purification techniques for 4-(Pyridin-3-yl)morpholine

Welcome to the Technical Support Center for 4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6), also known as 3-morpholinopyridine. As a Senior Application Scientist, I have designed this guide to address the specific physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6), also known as 3-morpholinopyridine. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purifying this heterocyclic compound.

This document bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and logical workflows tailored specifically for this basic, high-boiling liquid.

Part 1: Physicochemical Profiling & Causality

To purify a molecule, you must first understand how its physical properties dictate its behavior in isolation matrices. 4-(Pyridin-3-yl)morpholine features a pyridine ring conjugated to a morpholine moiety, resulting in a dual-nitrogen system with distinct electronic properties[1].

Table 1: Quantitative Physicochemical Data & Purification Causality

PropertyValueCausality / Impact on Purification Strategy
Physical State Yellow to pale yellow oil[1]Precludes recrystallization. Forces reliance on liquid-liquid extraction, distillation, or chromatography.
Boiling Point 301.3 ± 32.0 °C (760 Torr)[1]High thermal stress at atmospheric pressure causes degradation. Mandates high-vacuum distillation (<1 Torr).
Density 1.124 ± 0.06 g/cm³ (20 °C)[1]Heavier than water. Dictates phase separation behavior in aqueous extractions depending on the organic solvent used.
Basicity (pKa) Pyridine N (~5.2)Protonates at pH < 2; free-bases at pH > 10. This is the primary driver for acid-base extraction logic.

Part 2: Troubleshooting FAQs

Q1: Why does my 4-(Pyridin-3-yl)morpholine streak heavily on silica gel, even when using highly polar solvent systems like MeOH/DCM? Causality: Standard silica gel surfaces are populated with acidic silanol groups (Si-OH). The basic pyridine nitrogen of your compound acts as a hydrogen bond acceptor and undergoes secondary acid-base interactions with these silanols. This causes the compound to drag or "streak" across the column rather than eluting in a tight band. Solution: You must dynamically deactivate the silica. Add 1–5% Triethylamine (TEA) or aqueous NH₄OH to your mobile phase. The TEA will preferentially bind to the acidic silanol sites, allowing your basic product to elute cleanly.

Q2: I synthesized this compound via a Buchwald-Hartwig cross-coupling (e.g., 3-bromopyridine and morpholine). How do I remove the dark palladium/phosphine residues? Causality: The Buchwald-Hartwig amination relies on a palladium(0) catalytic cycle[2]. Palladium complexes and phosphine ligands (like BINAP or RuPhos) often co-elute with polar basic amines during chromatography[3]. Solution: Do not rely on chromatography alone. Pre-treat your crude organic mixture with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours at 40 °C prior to filtration. Alternatively, utilize the acid-base extraction protocol below; palladium complexes typically remain in the organic phase while the protonated 3-morpholinopyridine partitions into the aqueous phase.

Q3: Can I purify this compound by distillation instead of chromatography? Causality: Yes, but strictly under high vacuum. The atmospheric boiling point is ~301 °C[1], and applying this level of heat will lead to severe thermal decomposition and oxidation of the morpholine ring. Solution: Use a Kugelrohr apparatus or a short-path distillation setup at <1 Torr. This will lower the effective boiling point to a manageable ~110–130 °C, preserving the structural integrity of the compound.

Part 3: Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction (Bulk Crude Purification)

This protocol exploits the basicity of the pyridine ring to separate the product from neutral/acidic impurities and transition metal residues.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Add 1M HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more 1M HCl. This ensures 100% protonation of the pyridine nitrogen.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains your protonated product). Discard the upper EtOAc layer (contains neutral impurities, unreacted halides, and Pd residues).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Validation Checkpoint: The solution will turn cloudy as the free-base oil crashes out. Test with pH paper; it must read pH > 10 to ensure complete deprotonation.

  • Recovery: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Weigh the recovered yellow oil. Calculate the mass recovery against your expected theoretical yield to validate extraction efficiency.

Protocol B: Amine-Modified Flash Chromatography (High-Purity Isolation)

Use this when >99% purity is required for biological assays or downstream synthesis.

  • Eluent Preparation: Prepare a solvent system of 95:4:1 DCM : Methanol : Triethylamine (TEA).

    • Causality: The 1% TEA is non-negotiable; it blocks the silica's active sites.

  • Column Loading: Pre-equilibrate the silica column with the TEA-modified eluent. Load the crude oil neatly or dissolved in a minimal amount of DCM.

  • Elution & Fractionation: Run the column and collect fractions.

    • Validation Checkpoint: Spot fractions on a TLC plate. Co-spot with the crude mixture. Elute the TLC plate in the same solvent system. Visualize under UV 254 nm. A successful purification is validated by a perfectly round spot (no tailing) corresponding to the product.

Part 4: Workflows & Visualizations

The following logical workflows illustrate the decision-making process for purifying 4-(Pyridin-3-yl)morpholine.

PurificationStrategy Crude Crude 4-(Pyridin-3-yl)morpholine (from Buchwald-Hartwig) PdRemoval Pd Scavenging (Thiol Resin) Crude->PdRemoval AcidBase Acid-Base Extraction (pH > 10) PdRemoval->AcidBase Decision Purity Check (>95%?) AcidBase->Decision Distillation Vacuum Distillation (<1 Torr, ~120°C) Decision->Distillation Yes (Oil) Chromatography Silica Gel Chromatography (1-5% TEA modifier) Decision->Chromatography No (Impurities) Pure Pure 4-(Pyridin-3-yl)morpholine (Yellow Oil) Distillation->Pure Chromatography->Pure

Purification decision tree for 4-(Pyridin-3-yl)morpholine post-synthesis.

AcidBase Org1 Organic Phase (Crude + Impurities) Aq1 Add 1M HCl (pH < 2) Org1->Aq1 Org2 Organic Phase (Neutral/Acidic Impurities) DISCARD Aq1->Org2 Phase Separation Aq2 Aqueous Phase (Protonated Product) Aq1->Aq2 Phase Separation Aq3 Add 2M NaOH (pH > 10) Aq2->Aq3 Org3 Extract with DCM/EtOAc (Free-base Product) Aq3->Org3 Phase Separation Pure Concentrate (Purified Product) Org3->Pure

Acid-base extraction logic exploiting the basic pyridine nitrogen.

References

  • 4-(Pyridin-3-yl)morpholine: A Premium Liquid Compound Source: fighters.co.jp URL:[Link]

  • A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation Source: clockss.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyridinylmorpholine Synthesis

Welcome to the technical support center for the synthesis of pyridinylmorpholines. The morpholine-substituted pyridine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridinylmorpholines. The morpholine-substituted pyridine core is a highly privileged pharmacophore in modern drug discovery, frequently utilized to enhance solubility, modulate pharmacokinetics, and direct binding in kinase inhibitors (e.g., PI3K, mTOR, and SOS1 inhibitors)[1].

Synthesizing these motifs typically relies on two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) for electron-deficient halopyridines, and Buchwald-Hartwig Amination (BHA) for unactivated halopyridines. This guide provides mechanistic troubleshooting, field-validated protocols, and quantitative parameters to help you eliminate common side reactions such as hydrodehalogenation, bis-amination, and transamidation.

Section 1: Mechanistic Pathways & Causal Analysis

Understanding the root cause of a side reaction requires isolating the mechanistic pathway. The diagram below illustrates the divergence between SNAr and BHA pathways, highlighting where specific side reactions emerge based on reaction conditions.

G Start Halopyridine + Morpholine SNAr SNAr Pathway (Heat, Base/Solvent) Start->SNAr Electron-deficient halopyridine BHA Buchwald-Hartwig (Pd-Catalyst, Base) Start->BHA Unactivated halopyridine SNAr_Prod Target: Pyridinylmorpholine SNAr->SNAr_Prod Optimal Temp/Stoichiometry SNAr_Side1 Side Reaction: Bis-amination SNAr->SNAr_Side1 Excess morpholine/High Temp SNAr_Side2 Side Reaction: Transamidation SNAr->SNAr_Side2 Unprotected esters/acids BHA_Prod Target: Pyridinylmorpholine BHA->BHA_Prod Fast reductive elimination BHA_Side1 Side Reaction: Hydrodehalogenation BHA->BHA_Side1 Slow reductive elimination BHA_Side2 Side Reaction: Catalyst Deactivation BHA->BHA_Side2 Ligand degradation

Mechanistic divergence and common side reactions in pyridinylmorpholine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing significant hydrodehalogenation during the Buchwald-Hartwig amination of my halopyridine? A1: Hydrodehalogenation (the replacement of the halogen with a hydrogen atom) is a classic competing pathway in Pd-catalyzed aminations. Mechanistically, after the oxidative addition of the halopyridine and the coordination/deprotonation of morpholine, the resulting Pd-amido intermediate must undergo rapid reductive elimination to form the desired C-N bond. If reductive elimination is kinetically slow, the complex can undergo β -hydride elimination from the morpholine ring (or the solvent). This yields a Pd-hydride species that reductively eliminates to give the dehalogenated pyridine and an imine byproduct[2]. Solution: Switch to a more sterically demanding, electron-rich ligand (e.g., BrettPhos or RuPhos) to accelerate reductive elimination. Alternatively, using a less sterically hindered base can sometimes mitigate this side reaction[3].

Q2: During the SNAr of a dihalopyridine (e.g., 2,4-dichloropyridine) with morpholine, I am getting a mixture of regioisomers and bis-aminated products. How can I control this? A2: SNAr reactions rely heavily on the electrophilicity of specific positions on the pyridine ring. In 2,4-dichloropyridine, the 4-position is generally more reactive toward nucleophiles due to the stabilization of the Meisenheimer intermediate by the para-nitrogen. However, elevated temperatures or excess morpholine will drive the reaction toward the thermodynamically stable bis-aminated byproduct. Solution: Strictly control stoichiometry (1.0 to 1.05 equivalents of morpholine) and run the reaction at lower temperatures (e.g., 0 °C to room temperature). Continuous LC-MS monitoring is essential, as the reaction mechanism can border on concerted rather than stepwise depending on the solvent environment[4].

Q3: My halopyridine substrate contains an ester/carboxylic acid group, and I am seeing degradation or transamidation during SNAr. What is happening? A3: Morpholine is not only a good nucleophile for SNAr but also a competent nucleophile for acyl substitution. If your substrate contains a free carboxylic acid or a less hindered ester, morpholine can attack the carbonyl, forming a morpholine amide byproduct. For example, during the scale-up of SOS1 inhibitors, researchers noted up to 10% formation of morpholine amide when reacting free 2-chloroisonicotinic acid[5]. Solution: Protect the carboxylic acid as a bulky ester (e.g., tert-butyl ester) prior to the SNAr step. The steric bulk of the t-Bu group effectively blocks the nucleophilic attack on the carbonyl, preserving the ester while allowing SNAr to proceed at the halogenated site[5].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Buchwald-Hartwig Amination

Objective: Selective amination of 3-bromo-2-chloropyridine at the C-3 position without hydrodehalogenation or C-2 amination[3]. Causality Check: The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl. By strictly controlling temperature and equivalents, the C-Br bond reacts preferentially[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 3-bromo-2-chloropyridine (1.0 equiv), Pd2(dba)3 (2 mol%), and XantPhos or RuPhos (4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous THF (0.2 M), followed by morpholine (1.2 equiv).

  • Base Addition: Slowly add LiHMDS (2.5 equiv). Self-Validation: The use of a strong, soluble base like LiHMDS minimizes heterogeneous reaction stalling and suppresses hydrodehalogenation compared to weaker bases.

  • Reaction: Seal the tube and heat at 65 °C with vigorous stirring for 16 hours.

  • Monitoring: Check the reaction via LC-MS. The mass corresponding to 2-chloro-3-morpholinopyridine should be dominant. If starting material remains, do not increase temperature (which risks C-Cl activation); instead, verify the integrity of your Pd(0) source.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Regioselective SNAr with Bulky Ester Protection

Objective: Synthesis of tert-butyl 2-morpholinoisonicotinate from 2-chloroisonicotinic acid[5].

Step-by-Step Methodology:

  • Protection: Convert 2-chloroisonicotinic acid to its tert-butyl ester using Boc2O, triethylamine, and catalytic DMAP in NMP. Isolate the intermediate. Self-Validation: Confirm the absence of the free acid via NMR to prevent downstream zwitterion formation.

  • SNAr Reaction: Dissolve the tert-butyl 2-chloroisonicotinate in neat morpholine (acting as both solvent and nucleophile/base)[5].

  • Heating: Stir the mixture at 80 °C. The bulky tert-butyl ester prevents morpholine from attacking the carbonyl, completely suppressing the morpholine amide side product[5].

  • Workup: Concentrate the mixture under reduced pressure to remove excess morpholine, then partition between water and isopropyl acetate.

Section 4: Quantitative Data Summaries

Selecting the correct base and ligand is the most critical variable in preventing side reactions during Buchwald-Hartwig aminations.

Table 1: Base and Ligand Selection Guide for Halopyridine Amination

Base / LigandPrimary AdvantagePrimary Limitation / Side Reaction RiskBest Use Case
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with electrophilic functional groups (esters, nitriles).Simple, unfunctionalized halopyridines.
LiHMDS Excellent proton tolerance; highly soluble.Can be overly basic for highly sensitive substrates.Low-temperature aminations; selective C-Br over C-Cl coupling[3].
K2CO3 / Cs2CO3 Mild; tolerates esters and nitro groups.Low reaction rate; risk of hydrodehalogenation if reductive elimination is slow.Substrates with base-sensitive functional groups.
RuPhos Accelerates reductive elimination for secondary amines (morpholine).High cost for large-scale synthesis.Standard morpholine coupling to prevent β -hydride elimination.
BrettPhos Highly sterically demanding; prevents homocoupling.Overkill for simple substrates; optimized for primary amines.Highly hindered halopyridines.

Section 5: References

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: ACS Publications URL:[Link]

  • Buchwald–Hartwig amination - Reaction Mechanism Source: Wikipedia URL:[Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine Source: ResearchGate URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: NIH / PubMed Central URL:[Link]

Sources

Optimization

Stability of 4-(Pyridin-3-yl)morpholine under different storage conditions

Welcome to the Technical Support Center for 4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6). As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. This guide synthesizes fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Pyridin-3-yl)morpholine (CAS: 92670-29-6). As a Senior Application Scientist, I have designed this portal to move beyond basic safety data sheets. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help process chemists and drug development professionals troubleshoot storage and handling issues for this critical heterocyclic building block 1.

Diagnostics Dashboard: Understanding the Molecule

4-(Pyridin-3-yl)morpholine is a pale yellow liquid compound featuring a pyridine ring conjugated to a morpholine moiety 2. Its utility in pharmaceutical synthesis stems from its dual basic nitrogen centers. However, this same electronic architecture makes it highly vulnerable to specific environmental stressors:

  • The Pyridine Nitrogen: Susceptible to photo-oxidation and N-oxide formation.

  • The Morpholine Nitrogen: Prone to oxidative ring cleavage and metal-coordination degradation.

G A 4-(Pyridin-3-yl)morpholine (Pale Yellow Liquid) B Atmospheric O2 A->B Oxidation C UV / Visible Light A->C Photolysis D Moisture (H2O) A->D Hygroscopic E Pyridine N-Oxide (Dark Brown Impurity) B->E N-oxidation F Morpholine Ring Cleavage B->F Radical oxidation C->E Photo-oxidation G Amine Hydration (Catalyst Poison) D->G Hydrogen bonding

Degradation pathways of 4-(Pyridin-3-yl)morpholine under environmental stress.

Troubleshooting FAQs

Q1: My newly opened batch of 4-(Pyridin-3-yl)morpholine was pale yellow, but after a month on the benchtop, it has turned dark brown. Is it ruined? The Causality: The darkening is a classic indicator of oxidative and photolytic degradation. Both the pyridine and morpholine nitrogens are highly susceptible to N-oxidation when exposed to atmospheric oxygen and ambient UV light 3. This process forms N-oxide derivatives, which possess extended electron delocalization, resulting in a deep brown color. Furthermore, prolonged light exposure can trigger radical-mediated dimerization of the pyridine ring 4. The Fix: Do not use dark brown batches for sensitive catalytic steps. Run an HPLC assay (see SOP 2 below). If the purity has dropped below 95%, the compound must be repurified via vacuum distillation. Scientist's Note: Because its boiling point is high (~301 °C at 760 Torr), distillation must be performed under high vacuum to prevent thermal decomposition of the morpholine ring.

Q2: I am using this compound in a palladium-catalyzed Buchwald-Hartwig amination, but my yields have plummeted with an older batch. Why? The Causality: 4-(Pyridin-3-yl)morpholine is mildly hygroscopic. When stored improperly, it absorbs atmospheric moisture, leading to the hydration of the amine. In cross-coupling reactions, this excess water acts as a competing nucleophile (causing off-target hydrolysis of your aryl halide) and coordinates with the Palladium center, effectively poisoning the catalyst. The Fix: Always store the compound over activated 4Å molecular sieves or in a desiccator. For immediate rescue of a wet batch, dissolve in anhydrous dichloromethane, dry over anhydrous MgSO4​ , filter, and carefully concentrate under reduced pressure.

Q3: Can I store bulk quantities of this compound in our standard galvanized steel or brass safety cans? The Causality: Absolutely not. Morpholine derivatives are notoriously incompatible with copper, zinc, and their alloys (such as brass or galvanized steel) 5. The nitrogen lone pairs form strong coordination complexes with these transition metals, leading to rapid leaching, severe contamination of your reagent, and accelerated catalytic degradation of the chemical itself. The Fix: Store exclusively in amber glass bottles with PTFE-lined caps, or in 316L stainless steel drums for industrial quantities.

Quantitative Stability Metrics

ParameterOptimal ConditionDegradation ThresholdMechanistic Rationale
Temperature 20°C to 22°C (Room Temp)> 60°C (Prolonged)Elevated heat accelerates oxidative ring cleavage of the morpholine moiety.
Atmosphere Argon or Nitrogen (Inert)> 2% O2​ exposureOxygen drives N-oxide formation at both nitrogen centers.
Light Exposure Amber Glass (Zero UV)> 1 hour direct sunlightUV photons initiate radical formation on the pyridine ring.
Container Material Glass, PTFE, 316L SteelCopper, Zinc, BrassAmines coordinate with Cu/Zn, causing metal leaching and catalytic decay.

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Inert Aliquoting Workflow (Schlenk Technique)

To prevent repeated exposure to air and moisture, bulk liquids should be aliquoted immediately upon receipt. This protocol uses a self-validating vacuum check to ensure absolute inertness.

Step 1: Preparation & Validation Oven-dry amber glass vials and PTFE-lined septa at 120°C for 4 hours. Transfer to a desiccator to cool. Self-Validation: Place a cobalt(II) chloride moisture indicator strip in the desiccator; it must remain strictly blue (indicating 0% relative humidity) before proceeding. Step 2: Schlenk Line Purging Connect the bulk reagent flask to a Schlenk line. Perform three vacuum/argon cycles. Self-Validation: During the vacuum phase, close the manifold valve. The pressure gauge must hold steady at <1 Torr for 60 seconds. If the pressure rises, a leak is present, and the system fails validation. Do not proceed until the leak is fixed. Step 3: Transfer Under positive Argon pressure, use a gas-tight, oven-dried glass syringe to transfer 5 mL aliquots into the prepared amber vials. Step 4: Sealing Cap immediately with PTFE-lined septa, wrap the seal tightly with Parafilm, and store in a cool, dark environment (20°C).

Workflow S1 Receive Bulk Chemical (Perform HPLC SST) S2 Transfer to Schlenk Line (Verify <1 Torr Vacuum) S1->S2 S3 Degas via 3x Cycles (Vacuum / Argon Purge) S2->S3 S4 Aliquot via Syringe into Amber Vials S3->S4 S5 Seal with PTFE Septa & Store at 20°C S4->S5

Self-validating Schlenk line workflow for inert aliquoting and storage.

SOP 2: Stability-Indicating HPLC Assay

If a batch is suspected of degradation, use this self-validating HPLC method to quantify N-oxide impurities.

Step 1: System Suitability Test (SST) Inject a known standard of 4-(Pyridin-3-yl)morpholine (1 mg/mL in Acetonitrile). Validation Check: The column (C18, 5 µm, 250 x 4.6 mm) and mobile phase (Gradient Water/MeCN with 0.1% TFA) are only validated if the theoretical plates are >2000 and the tailing factor is <1.5. Step 2: Procedural Blank Inject the sample diluent (Acetonitrile) alone. Validation Check: The chromatogram must show no peaks at the retention time of the active compound, ruling out carryover or background contamination. Step 3: Forced Degradation (Positive Control) Mix 1 mL of the standard with 1 mL of 3% H2​O2​ and incubate for 2 hours to deliberately generate the N-oxide degradant. Inject this stressed sample. Validation Check: The method is proven "stability-indicating" only if the new polar N-oxide peak is baseline-resolved (Resolution > 2.0) from the parent peak. Step 4: Sample Analysis & Mass Balance Inject the suspect batch. Calculate the mass balance: The sum of the parent peak area and all degradation peak areas must equal the total area of the undegraded control (±5%). If mass balance fails, degradants are permanently retained on the column, and the batch must be discarded.

References

  • INCHEM. Morpholine (EHC 179, 1996).[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(Pyridin-3-yl)morpholine

Welcome to the technical support resource for the synthesis and scale-up of 4-(Pyridin-3-yl)morpholine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-(Pyridin-3-yl)morpholine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of producing this key heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for large-scale production.

Frequently Asked Questions (FAQs): Synthetic Route Selection for Scale-Up

Q1: What are the primary synthetic routes for preparing 4-(Pyridin-3-yl)morpholine, and which is most suitable for scale-up?

A1: There are three main strategies for forming the C-N bond between the pyridine and morpholine rings:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most common and versatile modern method. It involves coupling a 3-halopyridine (bromo- or chloro-) with morpholine using a palladium catalyst and a suitable phosphine ligand.[1] Its main advantages are high functional group tolerance and generally milder conditions compared to classical methods. For scale-up, it offers high yields, but the cost of the catalyst and ligands, as well as the need to remove residual palladium, are critical considerations.

  • Copper-Catalyzed Ullmann Condensation: This is a classical method that uses a copper catalyst to couple a 3-halopyridine with morpholine.[2] Traditionally, these reactions require harsh conditions, such as high temperatures (>200 °C) and polar aprotic solvents (e.g., DMF, NMP).[2] While often cheaper in terms of catalyst cost, the energy-intensive conditions and potentially difficult workups can be drawbacks for large-scale production.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (like a halogen or nitro group) from an electron-deficient pyridine ring by morpholine.[3] For a 3-substituted pyridine, the ring is not inherently electron-deficient enough at the C-3 position for this reaction to proceed easily.[4] It typically requires very high temperatures or the presence of strong activating groups on the pyridine ring, making it the least common choice for this specific target unless the starting material is highly activated.

For scalability, the Buchwald-Hartwig amination is often preferred due to its predictability, high yields, and more manageable reaction conditions, despite the higher initial catalyst cost.

Q2: My project is very cost-sensitive. Is the Ullmann condensation a viable alternative to the Buchwald-Hartwig reaction for multi-kilogram scale?

A2: Yes, the Ullmann condensation can be a viable and more economical alternative, but it presents its own set of scale-up challenges.[2]

  • Advantages: Copper catalysts are significantly cheaper than palladium catalysts and their associated ligands. The starting materials are often readily available.

  • Challenges:

    • High Temperatures: The reaction often requires temperatures exceeding 180-200 °C, which has implications for reactor choice, energy costs, and thermal safety.[2]

    • Stoichiometric Copper: Classical Ullmann reactions often use stoichiometric amounts of copper, leading to significant copper-containing waste streams and difficult product purification. Modern ligand-assisted protocols can use catalytic copper, but may still require higher loadings than palladium systems.

    • Workup: The workup can be complicated by the need to remove large amounts of copper salts.

A thorough cost analysis should include not just the raw materials but also energy consumption, waste disposal, and the complexity of purification.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the workhorse for this transformation, but it is not without its challenges, particularly when using heteroaromatic substrates.

Q3: My reaction yield is low or the reaction has stalled. What is the primary suspect?

A3: With pyridine-containing substrates, the most common issue is catalyst deactivation . The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[5] This is especially problematic in the amination of 2-halopyridines but can still affect 3-halopyridines.

Suggested Solutions:

  • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands. These ligands form stable, active complexes with palladium and can minimize inhibition by the pyridine substrate. Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[6][7]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., XPhos-Pd-G3). Pre-catalysts are more stable and provide more consistent and reproducible results, which is crucial for scale-up.[5][8]

  • Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and the formation of inactive palladium black.

Q4: I am observing a significant amount of 3-dehalogenated pyridine (hydrodehalogenation). How can I prevent this side reaction?

A4: Hydrodehalogenation is a common side reaction where the starting aryl halide is reduced instead of coupled. This can arise from several factors.

Potential Causes & Solutions:

  • Impurities in Reagents: Water or other protic impurities can protonate intermediates in the catalytic cycle, leading to the reduced byproduct. Ensure you are using anhydrous solvents and high-purity reagents.[8]

  • Base Choice: The choice of base is crucial. While strong bases like NaOtBu or LHMDS often give the fastest rates, they can sometimes promote side reactions.[9] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which can offer better functional group tolerance and potentially reduce hydrodehalogenation, albeit sometimes requiring longer reaction times or higher temperatures.[9]

  • Reaction Temperature: Excessively high temperatures can promote catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

Below is a systematic approach to diagnosing and solving common issues.

G cluster_start cluster_check1 Initial Checks cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_end start Low or No Product Yield check_inert Is the system fully inert? start->check_inert check_reagents Are reagents/solvents pure and anhydrous? check_inert->check_reagents Yes inert_sol Action: Degas solvents & purge system check_inert->inert_sol catalyst_poison Possible Pyridine Inhibition? check_reagents->catalyst_poison Yes reagent_sol Action: Use fresh, anhydrous materials check_reagents->reagent_sol No use_precatalyst Action: Switch to a Pd Pre-catalyst (e.g., G3-XPhos) catalyst_poison->use_precatalyst Yes change_ligand Action: Use bulky, electron-rich ligand (XPhos, RuPhos) use_precatalyst->change_ligand side_reaction Hydrodehalogenation Observed? change_ligand->side_reaction screen_base Action: Screen weaker bases (K₃PO₄, Cs₂CO₃) side_reaction->screen_base Yes end_node Optimized Yield side_reaction->end_node No lower_temp Action: Lower reaction temperature screen_base->lower_temp lower_temp->end_node inert_sol->check_reagents reagent_sol->catalyst_poison G cluster_cycle Productive Catalytic Cycle cluster_deactivation Inhibition Pathway Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Inactive Inactive (Py)₂PdL₂ Complex Pd0->Inactive PdII L-Pd(II)-Br (Py) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord Amido L-Pd(II)-N (Py) Amine_Coord->Amido RE Reductive Elimination Amido->RE RE->Pd0 Regenerates Catalyst Product Product RE->Product Product->Pd0 Pyridine 3-Halopyridine (Substrate) Pyridine->Inactive

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 4-(Pyridin-3-yl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 4-(Pyridin-3-yl)morpholine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 4-(Pyridin-3-yl)morpholine (also known as 3-morpholinopyridine).

This compound is typically synthesized via the Buchwald-Hartwig amination of 3-halopyridines with morpholine [4]. While this palladium-catalyzed cross-coupling is highly efficient, the dual Lewis-basic nitrogen atoms in the product create a "perfect storm" for impurity retention—specifically regarding palladium chelation and the co-extraction of unreacted amines. This guide provides field-proven, self-validating protocols to ensure your preparations meet stringent pharmaceutical purity standards.

Mechanistic Context: The Origin of Impurities

To effectively remove impurities, we must first understand how they are generated and why they persist. The Buchwald-Hartwig catalytic cycle involves oxidative addition, amine coordination, and reductive elimination [4]. Impurities arise when the cycle is incomplete, when ligands oxidize, or when the basic product chelates the active metal.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (+ 3-Bromopyridine) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 AmineCoord Amine Coordination (+ Morpholine & Base) PdII_1->AmineCoord PdII_2 Pd(II) Amido Complex AmineCoord->PdII_2 RedElim Reductive Elimination (Forms C-N Bond) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(Pyridin-3-yl)morpholine (Target Product) RedElim->Product

Buchwald-Hartwig catalytic cycle illustrating points of impurity generation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a dark brown tint, and ICP-MS shows >500 ppm Palladium. Standard filtration isn't working. How do I remove chelated Pd? The Causality: 4-(Pyridin-3-yl)morpholine contains a pyridine ring and a morpholine ring. These nitrogen atoms act as excellent bidentate ligands, strongly coordinating with Pd(II) species. Standard Celite or silica filtration relies on physical trapping, which fails when the metal is chemically bound to your soluble product. The Solution: You must introduce a competing ligand with a thermodynamically higher affinity for Palladium. Highly functionalized sulfur-based silica scavengers (e.g., thiourea alkyl silica) are ideal [3]. The soft sulfur atoms form irreversible bonds with the soft Pd metal, stripping it from your product [2]. Self-Validation: Run an ICP-MS analysis before and after treatment. A successful scavenging step will reduce Pd from >150 ppm to <1 ppm without altering the quantitative yield of the organic mass [2].

Q2: I am seeing unreacted morpholine in my 1 H NMR spectrum. Acid-base extraction isn't separating them. Why? The Causality: Both morpholine (conjugate acid pK a​ ~8.3) and 4-(Pyridin-3-yl)morpholine (conjugate acid pK a​ ~5.2) are basic. If you perform a standard basic workup (e.g., pH 12), both compounds remain neutral and partition into the organic layer. The Solution: Implement a pH-gradient extraction . By tuning the aqueous phase to exactly pH 6.0–6.5, you exploit the thermodynamic difference in their basicity. At pH 6.5, the stronger base (morpholine) remains protonated and water-soluble, while the weaker base (your product) is deprotonated and partitions into the organic solvent. Self-Validation: Spot both the organic and aqueous layers on a TLC plate. The UV-active product should be exclusively in the organic phase. Stain the aqueous layer with Ninhydrin; a purple spot confirms the successful retention of the secondary amine (morpholine).

Q3: How do I eliminate phosphine ligand oxides (e.g., BINAP=O or DPPF=O) from my product? The Causality: During aqueous workup, electron-rich phosphine ligands oxidize. These oxides are highly polar and often co-elute with the polar 4-(Pyridin-3-yl)morpholine during standard silica gel chromatography, smearing across the column. The Solution: Pre-treat the crude mixture with a cold non-polar solvent trituration (e.g., cold pentane/diethyl ether). The product is moderately soluble, but bulky phosphine oxides will precipitate. Follow this with silica gel chromatography using a carefully optimized eluent (e.g., 10% ethyl acetate in hexanes) [1]. Self-Validation: Analyze the purified fractions via 31 P NMR. A flat baseline confirms the complete removal of phosphine species.

Quantitative Data: Impurity Partitioning & Scavenging

To make informed decisions during your purification workflow, reference the following thermodynamic and empirical data.

Table 1: Partitioning Behavior of Reaction Components by pH | Component | pK a​ (Conjugate Acid) | Behavior at pH 1.0 | Behavior at pH 6.5 | Behavior at pH 12.0 | | :--- | :--- | :--- | :--- | :--- | | Morpholine | ~8.3 | Aqueous (Protonated) | Aqueous (Protonated) | Organic (Neutral) | | 4-(Pyridin-3-yl)morpholine | ~5.2 | Aqueous (Protonated) | Organic (Neutral) | Organic (Neutral) | | 3-Bromopyridine | ~2.8 | Aqueous (Protonated) | Organic (Neutral) | Organic (Neutral) |

Table 2: Comparative Efficacy of Palladium Scavenging Techniques

Scavenging Method Initial Pd (ppm) Final Pd (ppm) Product Yield Recovery Mechanistic Note
Standard Celite Filtration 500 - 1000 150 - 300 95% Ineffective for chelated Pd.
Activated Carbon 150 - 300 50 - 100 80 - 85% Non-specific binding causes yield loss.
Thiol-Functionalized Silica 150 - 300 < 5 > 98% High affinity for Pd(II) species [3].

| Thiourea Alkyl Silica | 150 - 300 | < 1 | > 99% | Optimal for pharmaceutical intermediates [2]. |

Standard Operating Procedures (SOPs)
SOP 1: pH-Tuned Acid-Base Extraction

Objective: Isolate 4-(Pyridin-3-yl)morpholine from unreacted morpholine and inorganic salts.

  • Quench & Acidify: Dilute the crude reaction mixture with ethyl acetate (EtOAc). Add 1M HCl slowly until the aqueous phase reaches pH 1.0.

  • Phase Separation: Separate the layers. Discard the organic layer (this removes unreacted 3-bromopyridine and non-polar organic impurities).

  • pH Tuning (Critical Step): Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO 3​ dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 6.2 - 6.5 .

  • Extraction: Extract the aqueous phase three times with Dichloromethane (DCM).

  • Validation: Perform TLC on the DCM layer (UV active) and aqueous layer (Ninhydrin stain) to confirm separation. Dry the combined DCM layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

SOP 2: Palladium Scavenging Workflow

Objective: Reduce residual Palladium to < 1 ppm.

  • Preparation: Dissolve the concentrated product from SOP 1 in a minimal amount of DCM or THF.

  • Scavenger Addition: Add Thiourea Alkyl Silica scavenger (loading capacity ~2.4 mmol/g) at a ratio of 5 equivalents relative to the estimated Pd catalyst used in the initial reaction [2].

  • Incubation: Stir the suspension vigorously at 40°C for 4 hours to ensure kinetic transfer of Pd from the product to the silica matrix.

  • Filtration: Filter the mixture through a short pad of Celite. Wash the pad with additional DCM.

  • Validation: Submit a 5 mg sample of the concentrated filtrate for ICP-MS analysis to verify Pd levels are < 1 ppm.

PurificationWorkflow Start Crude Reaction Mixture Filtration 1. Celite Filtration (Removes bulk salts) Start->Filtration AcidBase 2. pH-Tuned Extraction (pH 6.0-6.5) Filtration->AcidBase OrgLayer Organic Phase (Product + Ligands + Pd) AcidBase->OrgLayer Extract to DCM AqLayer Aqueous Phase (Protonated Morpholine) AcidBase->AqLayer Discard Scavenger 3. Thiol-Silica Treatment (Removes chelated Pd) OrgLayer->Scavenger Chromatography 4. Silica Chromatography (10% EtOAc/Hexane) Scavenger->Chromatography Pure Pure 4-(Pyridin-3-yl)morpholine (Pd < 1 ppm) Chromatography->Pure

Step-by-step purification workflow for isolating 4-(Pyridin-3-yl)morpholine.

References
  • Title: NHC/Phosphite Nickel (II) Precatalysts for the C-N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions Source: Amazon S3 / Supporting Information URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of Pyridinylmorpholine Analogs: A Comparative Guide to PI3K/mTOR Inhibition

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades are central nodes in cellular survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numer...

Author: BenchChem Technical Support Team. Date: March 2026

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades are central nodes in cellular survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies. Over the past decade, the pyridinylmorpholine and related pyrimidinylmorpholine scaffolds have emerged as highly privileged structures for ATP-competitive kinase inhibition[1].

As a Senior Application Scientist, I have structured this guide to critically evaluate the structure-activity relationships (SAR) of leading morpholine-based analogs. By dissecting the causality behind specific structural modifications and providing self-validating experimental workflows, this guide serves as a definitive resource for drug development professionals optimizing kinase selectivity profiles.

Mechanistic Rationale: The Role of the Morpholine Scaffold

The defining feature of pyridinylmorpholine and triazinylmorpholine analogs is the morpholine moiety. In the context of class I PI3K inhibition, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of the hinge region (specifically Val851 in the PI3Kα ATP-binding pocket)[1].

However, because the ATP-binding pockets of PI3K isoforms and mTOR share high sequence homology, achieving selectivity requires precise engineering of the core scaffold and adjacent functional groups.

  • Buparlisib (BKM120): Utilizes a 2,4-bismorpholino pyrimidine core. It functions as a pan-class I PI3K inhibitor with excellent blood-brain barrier permeability, but exhibits significantly lower affinity for mTOR[2][3].

  • Pictilisib (GDC-0941): Employs a thienopyrimidine core linked to a morpholine ring and an indazole moiety. The indazole serves as a hydrogen bond donor to Tyr836. GDC-0941 is highly potent against PI3Kα/δ but maintains a ~100-fold selectivity window over mTOR[4][5].

  • PQR620: By systematically varying the hinge-binding region and introducing a 2-aminopyridine substituted with a difluoromethyl group onto a triazine core, researchers achieved a >1000-fold selectivity shift toward mTOR over PI3Kα[6].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP PIP2 -> PIP3 PI3K->PIP AKT AKT (Protein Kinase B) PIP->AKT mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 mTORC2 mTORC2 (Survival) mTORC2->AKT Phosphorylates Ser473 Inhibitors Morpholine Inhibitors Inhibitors->PI3K BKM120 / GDC-0941 Inhibitors->mTORC1 PQR620 Inhibitors->mTORC2

PI3K/AKT/mTOR signaling cascade and targeted nodes of morpholine-based analogs.

Comparative SAR & Performance Data

To objectively compare the performance of these structural variations, we must look at their biochemical half-maximal inhibitory concentrations ( IC50​ ). The data below illustrates how structural rigidity and core substitutions dictate target engagement.

Quantitative Selectivity Comparison
CompoundPrimary ScaffoldPI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kδ IC50​ (nM)PI3Kγ IC50​ (nM)mTOR IC50​ (nM)
BKM120 Bismorpholino pyrimidine52166116262> 4000[2][5]
GDC-0941 Thienopyrimidine-morpholine333375580[4][5]
PQR309 Pyrimidinopyrrolo-oxazine< 40< 40< 40< 40< 100 (Pan)[1]
PQR620 Morpholino-triazine> 10,000> 10,000> 10,000> 10,000< 10[6]

SAR Insights & Causality:

  • Indazole vs. Aminopyrimidine: In the GDC-0941 scaffold, replacing the indazole moiety with a 2-aminopyrimidine drastically increases mTOR affinity (creating dual inhibitors like GDC-0980). This occurs because the aminopyrimidine group sits adjacent to Glu2190 in mTOR, which is more flexible than the corresponding Asp836 in PI3Kγ, allowing for tighter binding[5].

  • Conformational Restriction: In the PQR series, introducing a methylene bridge to link the pyrimidine core with one of the morpholine moieties restricts the conformation of the hinge-binding region. This stereochemical control is a primary driver for shifting a pan-PI3K profile (like PQR309) toward an exquisitely selective mTORC1/2 profile (like PQR620)[1][6].

Experimental Workflows & Self-Validating Protocols

To trust SAR data, the experimental protocols generating them must be robust and self-validating. Below is the standardized workflow for evaluating novel pyridinylmorpholine analogs, followed by detailed methodologies.

Workflow Syn 1. Scaffold Synthesis (Morpholine + Core) Biochem 2. Biochemical Profiling (ATP-Competitive Assays) Syn->Biochem Cell 3. Cellular Target Engagement (pAKT/pS6 Quantification) Biochem->Cell InVivo 4. PK/PD & Efficacy (Xenograft Models) Cell->InVivo

Self-validating SAR screening workflow for evaluating novel kinase inhibitors.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Causality Check: To accurately determine the potency of ATP-competitive inhibitors like BKM120 or GDC-0941, assays must be run at the apparent Michaelis constant ( Km​ ) for ATP for each specific kinase isoform. Running assays at arbitrary physiological ATP levels will artificially mask the potency of the inhibitor.

  • Preparation: Dilute recombinant PI3K isoforms (α, β, δ, γ) or mTOR in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridinylmorpholine analog in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Substrate Addition: Add PIP2 lipid substrate (for PI3K) or recombinant p70S6K (for mTOR).

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at the pre-determined Km​ for each specific enzyme. Incubate at room temperature for 60 minutes.

  • Detection: Terminate the reaction using ADP-Glo reagent (which depletes unreacted ATP). Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate IC50​ using a 4-parameter logistic curve fit. A reference compound (e.g., LY294002) must be included on every plate to validate assay sensitivity[2].

Protocol B: Cellular Target Engagement (Phospho-Kinase Profiling)

Causality Check: Biochemical assays do not account for cell permeability or intracellular ATP competition. Quantifying both pAkt(Ser473) and pS6(Ser235/236) is mandatory. pAkt(Ser473) is directly phosphorylated by mTORC2 (providing a readout for mTORC2/PI3K pathway flux), whereas pS6 is downstream of mTORC1. Differential inhibition of these nodes validates the in vitro selectivity profile in a live-cell environment[1][7].

  • Cell Culture: Seed PTEN-mutant cells (e.g., A2058 melanoma or A549 lung cancer cells) in 96-well plates at 10,000 cells/well. Incubate overnight[7][8].

  • Treatment: Treat cells with equipotent concentrations of the analogs (e.g., IC30​ , IC50​ , IC90​ based on prior biochemical data) for 2 hours to capture immediate signaling dynamics without confounding apoptotic effects[7].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate, NaF).

  • Quantification (ELISA/In-Cell Western): Probe lysates with primary antibodies against total Akt, pAkt(Ser473), total S6, and pS6(Ser235/236).

  • Validation: Normalize the phospho-signal to the total protein signal. An analog like PQR620 should show potent suppression of both pAkt and pS6 without affecting upstream PI3K-dependent PIP3 generation, whereas GDC-0941 will suppress pAkt primarily through upstream PI3K inhibition[6][7].

Conclusion

The evolution of pyridinylmorpholine analogs demonstrates the power of structure-based drug design. By understanding the spatial constraints of the ATP-binding pocket, researchers have successfully tuned the pan-PI3K activity of early compounds like BKM120 into the highly selective profiles seen in GDC-0941 and PQR620. For drug development professionals, utilizing rigorous, self-validating biochemical and cellular assays is paramount to ensuring that these structural modifications translate into genuine therapeutic windows in vivo.

Sources

Comparative

Comparing the efficacy of different synthetic routes to 4-(Pyridin-3-yl)morpholine

Efficacy Comparison Guide: Synthetic Routes to 4-(Pyridin-3-yl)morpholine As drug development and agrochemical research increasingly rely on functionalized heterocycles, 4-(Pyridin-3-yl)morpholine (also known as 3-morpho...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Synthetic Routes to 4-(Pyridin-3-yl)morpholine

As drug development and agrochemical research increasingly rely on functionalized heterocycles, 4-(Pyridin-3-yl)morpholine (also known as 3-morpholinopyridine) has emerged as a premium building block[1]. However, synthesizing this compound presents a unique chemical challenge. Unlike the 2- and 4-positions of the pyridine ring, the 3-position is electronically deactivated. During a standard Nucleophilic Aromatic Substitution (SNAr), attack at the C3 carbon fails to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative pyridine nitrogen[2].

To overcome this intrinsic activation barrier, chemists must bypass traditional SNAr pathways and rely on transition-metal catalysis or specialized superbase chemistry. This guide objectively evaluates the three primary synthetic routes to 4-(Pyridin-3-yl)morpholine, providing mechanistic causality, quantitative efficacy data, and a self-validating experimental protocol.

RouteComparison SM1 3-Bromopyridine + Morpholine Pd Buchwald-Hartwig Pd2(dba)3 / Ligand SM1->Pd High Yield Mild Conditions Cu Ullmann Coupling CuI / Ligand SM1->Cu Mod Yield Cost-Effective SM2 3-Fluoropyridine + Morpholine SNAr SNAr Superbase (t-Bu-P4) SM2->SNAr Low Yield Harsh Conditions Target 4-(Pyridin-3-yl)morpholine Pd->Target Cu->Target SNAr->Target

Caption: Synthetic pathways to 4-(Pyridin-3-yl)morpholine comparing Pd, Cu, and SNAr routes.

Mechanistic Evaluation of Synthetic Routes

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination (The Gold Standard)

The Buchwald-Hartwig cross-coupling of 3-bromopyridine with morpholine is the most reliable method for synthesizing 4-(Pyridin-3-yl)morpholine. The reaction utilizes a Pd(0) precatalyst (such as Pd2(dba)3 or Pd(OAc)2 reduced in situ) paired with a bulky, electron-rich phosphine ligand (e.g., BINAP, RuPhos) or an N-heterocyclic carbene (NHC) like SIPr[3][4].

  • Causality for Efficacy: The bulky ligand promotes rapid oxidative addition into the strong C(sp2)-Br bond of the deactivated pyridine ring, while simultaneously accelerating the final reductive elimination step to release the product and regenerate the Pd(0) catalyst[4].

  • Safety Note: Pd-catalyzed aminations can exhibit significant exotherms (up to -409 kJ/mol). Controlled addition of the base and rigorous temperature monitoring are required during scale-up to prevent thermal runaway[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (3-Bromopyridine) Pd0->OA PdII_1 Pd(II) Ar(Br)L_n OA->PdII_1 AM Amine Coordination & Deprotonation PdII_1->AM Morpholine NaOtBu PdII_2 Pd(II) Ar(NR2)L_n AM->PdII_2 RE Reductive Elimination PdII_2->RE Product Product Release RE->Product Product->Pd0 Regenerates Pd(0)

Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Route 2: Copper-Catalyzed Ullmann-Type Coupling (The Cost-Effective Alternative)

Traditional Ullmann couplings require harsh temperatures (>120 °C) and stoichiometric copper. However, modern variations utilizing CuI and specialized diamine or naphthyl-based ligands have drastically improved efficacy.

  • Causality for Efficacy: Recent DFT-guided ligand designs (e.g., naphthyl-substituted ligands) stabilize the Cu(I)/Cu(III) intermediate states. This allows the coupling of 3-bromopyridine and morpholine to proceed at room temperature with yields up to 90% when using NaOMe as a base[6]. This route eliminates the need for expensive palladium and phosphine ligands.

Route 3: Concerted SNAr via Organic Superbases (The Metal-Free Niche)

Because 3-fluoropyridine is highly resistant to standard SNAr, forcing conditions are required.

  • Causality for Efficacy: By utilizing an organic phosphazene superbase (such as t-Bu-P4), the reaction bypasses the unstable Meisenheimer complex and proceeds via a concerted SNAr (CSNAr) mechanism. While this allows for metal-free functionalization, the superbases are highly moisture-sensitive and expensive, making this route less practical for routine synthesis[7].

Quantitative Efficacy Comparison

The following table summarizes the experimental parameters and yields across the three methodologies, providing a data-driven basis for route selection.

Synthetic RouteSubstrateCatalyst / LigandBaseTemp (°C)Typical Yield (%)Efficacy & Scalability
Buchwald-Hartwig 3-BromopyridinePd2(dba)3 / BINAPNaOtBu80–11085–95%High: Gold standard for scale-up; highly reproducible[3].
Ullmann (Modern) 3-BromopyridineCuI / Naphthyl-LigandNaOMe25 (RT)80–90%High: Cost-effective; avoids Pd contamination[6].
Concerted SNAr 3-FluoropyridineNonet-Bu-P4120–14040–75%Low: Requires expensive superbases and strict anhydrous conditions[2][7].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure maximum trustworthiness and reproducibility, the following protocol for the Buchwald-Hartwig amination of 3-bromopyridine is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations in catalytic activity are caught before workup.

Materials:

  • 3-Bromopyridine (1.0 equiv, limiting reagent)

  • Morpholine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv / 2 mol%)

  • BINAP or RuPhos (0.04 equiv / 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Activation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, BINAP, and NaOtBu. Seal the flask and perform three cycles of vacuum evacuation and nitrogen backfilling.

    • Causality: Pd(0) species are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent the formation of inactive Pd(II) oxides, which is the primary cause of low yields in this route[3].

  • Reagent Addition: Under a positive flow of nitrogen, inject anhydrous toluene, followed by 3-bromopyridine and morpholine via syringe.

    • Causality: NaOtBu is a strong base. Adding the electrophile and nucleophile after the solvent ensures the base does not prematurely degrade the reagents before the catalytic cycle initiates.

  • Reaction Execution: Heat the vigorously stirring mixture to 100 °C. The solution will typically transition from a dark red/purple (Pd2(dba)3) to a yellowish-brown hue as the active catalytic species forms.

  • Analytical Validation (Checkpoint): After 4 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 1:1).

    • Validation: The reaction is complete when the 3-bromopyridine peak completely disappears. If starting material remains, the catalyst may have poisoned; do not proceed to workup until conversion is >95%.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite.

    • Causality: The Celite pad traps insoluble "Pd-black" (aggregated inactive palladium), preventing heavy metal emulsion during the subsequent aqueous extraction.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Final Product Validation: The isolated 4-(Pyridin-3-yl)morpholine should present as a clear, yellow to pale yellow oil with a density of ~1.12 g/cm³[1]. Confirm identity via 1H NMR (look for the characteristic morpholine multiplets at δ ~3.1 and ~3.8 ppm).

Sources

Validation

Unambiguous Molecular Architecture: A Comparative Guide to the Characterization of 4-(Pyridin-3-yl)morpholine Derivatives Using X-ray Crystallography

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For resear...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For researchers and medicinal chemists working with privileged scaffolds like 4-(pyridin-3-yl)morpholine, which is a recurring motif in a variety of biologically active agents, an unambiguous structural elucidation is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the characterization of this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data, offering a comprehensive resource for scientists in the field.

The 4-(pyridin-3-yl)morpholine core is of significant interest due to the versatile roles of its constituent parts. The morpholine ring can enhance physicochemical properties such as solubility and metabolic stability, while the pyridine moiety offers a key site for hydrogen bonding and other crucial interactions with biological targets.[1][2][3] Understanding the precise spatial arrangement of substituents on these rings, the conformation of the morpholine ring, and the overall molecular geometry is critical for optimizing binding affinity and selectivity. While techniques like NMR and mass spectrometry provide essential information, only single-crystal X-ray diffraction can deliver the definitive atomic-level blueprint of the molecule in the solid state.[4]

The Decisive Advantage of X-ray Crystallography

X-ray crystallography stands as the gold standard for molecular structure determination.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail. This is particularly crucial for establishing absolute stereochemistry, which is a critical factor for pharmacological activity.

In contrast, other widely used analytical techniques provide indirect structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for elucidating the connectivity of atoms and providing information about the solution-state conformation of a molecule, NMR data can sometimes be ambiguous, especially for complex structures or in cases of conformational flexibility.

  • Mass Spectrometry (MS): This technique provides highly accurate information about the molecular weight and elemental composition of a compound. However, it offers no insight into the three-dimensional arrangement of atoms.

The synergy of these techniques is often employed for a comprehensive characterization, but for an unequivocal structural assignment, X-ray crystallography is indispensable.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized 4-(pyridin-3-yl)morpholine derivative to a fully refined crystal structure is a multi-step process that demands careful execution and a solid understanding of the underlying principles.

Crystallography Workflow Overall Workflow for X-ray Crystallography cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 4-(Pyridin-3-yl)morpholine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Publication Publication Validation->Publication

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Part 1: The Art and Science of Crystallization

The critical, and often most challenging, step is obtaining high-quality single crystals suitable for diffraction. The choice of crystallization technique is dictated by the physicochemical properties of the compound.

Experimental Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals.[6][7][8]

  • Solvent Selection: Dissolve the purified 4-(pyridin-3-yl)morpholine derivative in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The goal is to create a nearly saturated solution.

  • Setup: Transfer the solution to a clean, small vial or test tube. Cover the opening with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Experimental Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[9][10]

  • Setup: Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a "poor" solvent (one in which the compound is insoluble but is miscible with the good solvent).

  • Diffusion: The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Incubation and Harvesting: As with the slow evaporation method, maintain the setup in a stable environment and harvest the crystals once they have reached an appropriate size.

Part 2: From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.[5]

Part 3: Unveiling the Structure: Data Processing, Solution, and Refinement

The collected diffraction data is a series of spots of varying intensity. This raw data undergoes a series of computational steps to reveal the molecular structure.[11][12]

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares process to achieve the best possible fit between the calculated and observed diffraction data.[1][3] The quality of the final model is assessed by the R-factor, which should be as low as possible.

The final refined structure is typically reported in a Crystallographic Information File (CIF), which is a standard format for sharing crystallographic data.[7][8]

Comparative Crystallographic Data of 4-(Pyridin-3-yl)morpholine and Related Derivatives

The following table presents a comparison of key crystallographic parameters for a reported 4-(pyridin-3-yl)morpholine derivative and a structurally related compound. This data highlights how subtle changes in molecular structure can influence the crystal packing and symmetry.

Parameter4-[(Pyridin-3-yl)diazenyl]morpholine[13][14][15]3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one[16]
Chemical FormulaC₉H₁₂N₄OC₁₈H₂₀N₂O₂
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)7.3733 (3)12.4554 (6)
b (Å)11.5811 (5)8.2204 (4)
c (Å)11.5471 (5)30.6681 (17)
α (°)9090
β (°)106.953 (2)90
γ (°)9090
Volume (ų)941.54 (7)3140.1 (3)
Z48
R-factor (%)3.84.6
Data Collection Temp. (K)100295

This comparison underscores the wealth of precise, quantitative data that X-ray crystallography provides, enabling a deep understanding of the solid-state structure of these important molecules. For instance, the morpholine ring in 4-[(Pyridin-3-yl)diazenyl]morpholine adopts a chair conformation.[2] Such conformational details are critical for understanding how these molecules interact with their biological targets.

A Comparative Analysis of Characterization Techniques

To provide a clear, objective comparison, the following guide contrasts the capabilities of X-ray crystallography with NMR and Mass Spectrometry for the characterization of 4-(pyridin-3-yl)morpholine derivatives.

Technique Comparison Comparison of Analytical Techniques cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_strengths Strengths: - Unambiguous 3D structure - Absolute stereochemistry - Precise bond lengths and angles - Solid-state conformation xray_limitations Limitations: - Requires single crystals - Provides solid-state structure only nmr_strengths Strengths: - Elucidates atomic connectivity - Provides solution-state information - Can study dynamics nmr_limitations Limitations: - Indirect structural information - Can be ambiguous for complex molecules - Does not provide bond lengths ms_strengths Strengths: - High-resolution molecular weight - Elemental composition - High sensitivity ms_limitations Limitations: - No 3D structural information - Provides no conformational data

Caption: A summary of the strengths and limitations of X-ray crystallography, NMR, and Mass Spectrometry.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers engaged in the development of novel therapeutics based on the 4-(pyridin-3-yl)morpholine scaffold, a multi-faceted analytical approach is essential. While NMR and mass spectrometry provide crucial pieces of the structural puzzle, X-ray crystallography delivers the definitive picture. The atomic-level detail it provides is invaluable for structure-activity relationship (SAR) studies, computational modeling, and ultimately, the rational design of more effective and safer medicines. By understanding the principles and practices of this powerful technique, scientists can accelerate their research and contribute to the advancement of drug discovery.

References

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida Department of Chemistry. Retrieved from [Link]

  • A Guide for Crystallization. (n.d.). Retrieved from [Link]

  • Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Sokhna, S., Seck, I., Thiam, I. E. H., Presset, M., Ndoye, S. F., Ba, L. A., ... & Gaye, M. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 79(2), 74-78. [Link]

  • Sokhna, S., Seck, I., Thiam, I. E. H., Presset, M., Ndoye, S. F., Ba, L. A., ... & Gaye, M. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. eprints.soton.ac.uk. Retrieved from [Link]

  • Sokhna, S., Seck, I., Thiam, I. E. H., Presset, M., Ndoye, S. F., Ba, L. A., ... & Gaye, M. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen-yl]morpholine and 1-[(pyridin-3-yl)diazen-yl]-1,2,3,4-tetra-hydro-quinoline. PubMed. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design (pp. 353-425). Elsevier.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2023). RSC Medicinal Chemistry. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Rybakov, V. B., Babaev, E. V., Pasichnichenko, K. Y., & Sonneveld, E. J. (2002). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports, 47(1), 69-74.
  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • About Small Molecule X-ray Crystallography. (n.d.). Crysalin. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]

  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(pyridin-3-yl)morpholine (C9H12N2O). Retrieved from [Link]

  • Collaborative Computational Project, Number 4. (2016). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 339-351. [Link]

  • X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube. Retrieved from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • 4-(Pyridin-3-yl)morpholine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Morpholine, 4- (3-pyridylthioacetyl). (n.d.). Chemsrc. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Evaluation of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Based Scaffolds

For Researchers, Scientists, and Drug Development Professionals The 4-(morpholin-4-yl)-3-nitrobenzhydrazide core is a fascinating starting point for the development of new therapeutic agents. The constituent morpholine r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(morpholin-4-yl)-3-nitrobenzhydrazide core is a fascinating starting point for the development of new therapeutic agents. The constituent morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of compounds, while the hydrazide-hydrazone moiety is a versatile linker that has been incorporated into a multitude of biologically active molecules.[1][2] The strategic inclusion of a nitro group further modulates the electronic properties of the scaffold, potentially enhancing its interaction with biological targets. This guide will objectively compare the performance of derivatives from this scaffold against other established and emerging therapeutic agents.

Antimicrobial Evaluation: A Head-to-Head Comparison

The most extensively studied biological activity of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives is their antimicrobial effect, particularly against Gram-positive bacteria.[3][4][5] A recent study detailed the synthesis of a series of semicarbazides, thiosemicarbazides, and hydrazones from this core scaffold and evaluated their in vitro antibacterial activity.[3][4]

The rationale behind exploring these particular derivatives lies in the established antimicrobial properties of semicarbazides and thiosemicarbazides. These functional groups can act as chelating agents for metal ions essential for bacterial enzyme function or interfere with cellular processes through hydrogen bonding and other non-covalent interactions.

The data clearly indicates that derivatization into semicarbazides yields the most potent antimicrobial agents from this scaffold.[3][4]

Compound/DrugScaffold ClassTarget OrganismMIC (µg/mL)Reference
Compound 23 4-(morpholin-4-yl)-3-nitrobenzhydrazide (Semicarbazide derivative) Enterococcus faecalis ATCC 29212 3.91 [3][4]
AmoxicillinBeta-lactamEnterococcus faecalis ATCC 292120.39[1]
CiprofloxacinFluoroquinoloneEnterococcus faecalis1[6]
Compound 23 4-(morpholin-4-yl)-3-nitrobenzhydrazide (Semicarbazide derivative) Staphylococcus epidermidis ATCC 12228 7.81 [1]
AmoxicillinBeta-lactamStaphylococcus epidermidis ATCC 1222812.5[1]
ColistinPolymyxinStaphylococcus epidermidis ATCC 1222831.25[1]
Compound 10 4-(morpholin-4-yl)-3-nitrobenzhydrazide (Thiosemicarbazide derivative) Micrococcus luteus ATCC 10240 31.25 [1]

MIC: Minimum Inhibitory Concentration

Notably, the semicarbazide derivative, compound 23, bearing a 4-bromophenyl moiety, demonstrates significant potency against Enterococcus faecalis and superior activity against Staphylococcus epidermidis when compared to established antibiotics like amoxicillin and colistin.[1] This highlights the potential of this scaffold to yield compounds that can combat challenging Gram-positive pathogens. In contrast, the hydrazone derivatives from this specific scaffold showed no significant antimicrobial activity in the same study.[3][4]

While the exact mechanism for this scaffold is yet to be elucidated, the structural features and existing literature on related hydrazone compounds suggest a plausible mode of action. The azomethine group (-N=CH-) is crucial for their biological activity. It is hypothesized that these compounds may interfere with bacterial DNA synthesis by inhibiting DNA gyrase, an enzyme essential for DNA replication.[7] The morpholine and nitro-substituted phenyl ring likely play a key role in the molecule's ability to bind to the active site of this enzyme.

Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-(morpholin-4-yl)-3-nitrobenzhydrazide react React with Isocyanates or Isothiocyanates start->react deriv Semicarbazide & Thiosemicarbazide Derivatives react->deriv assay Broth Microdilution Assay (Antimicrobial Susceptibility) deriv->assay Test Compounds data Determine MIC Values assay->data compare Compare with Standard Antibiotics data->compare

A streamlined workflow from scaffold derivatization to comparative antimicrobial analysis.

Anticancer Potential: An Emerging Frontier

The morpholine and hydrazone moieties are prevalent in a variety of compounds with demonstrated anticancer activity.[8][9][10][11] Morpholine derivatives, for instance, have been shown to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[8] Hydrazone-containing compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[9]

While the 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold has not been extensively screened for anticancer activity, related morpholine hydrazone scaffolds have shown promising results.

CompoundScaffold ClassCell LineIC50 (µM)Reference
Compound 13 Morpholine Hydrazone HepG2 (Liver Carcinoma) 6.31 [8]
DoxorubicinAnthracyclineHepG2 (Liver Carcinoma)6.00[8]
Compound 5 Morpholine Hydrazone MCF-7 (Breast Adenocarcinoma) < 5 [8]
Compound 8 Morpholine Hydrazone MCF-7 (Breast Adenocarcinoma) < 5 **[8]
Compound 3g Modified 4-hydroxyquinolone HCT116 (Colon Carcinoma) Promising IC50 [12]

IC50: Half-maximal inhibitory concentration

These data suggest that the 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold is a promising candidate for anticancer drug discovery. The demonstrated sub-micromolar efficacy of related morpholine hydrazones against breast cancer cells is particularly noteworthy.

The anticancer effect of morpholine-containing compounds is often attributed to their ability to inhibit protein kinases involved in cell growth and survival, such as PI3K.[8] The morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to their inhibition. The hydrazone moiety can contribute to this binding and also confer pro-apoptotic properties.

Hypothesized Anticancer Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Scaffold 4-(morpholin-4-yl)- 3-nitrobenzhydrazide Scaffold Scaffold->PI3K Inhibition

Proposed mechanism of action for the scaffold, targeting the PI3K/Akt/mTOR signaling pathway.

Potential Anti-inflammatory Activity

Both benzohydrazide and morpholine derivatives have been reported to possess anti-inflammatory properties.[13][14] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). Given these precedents, it is highly probable that the 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold also exhibits anti-inflammatory effects.

While direct experimental data for this specific scaffold is not yet available, we provide standardized protocols for its evaluation, allowing for a direct comparison with known anti-inflammatory agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. The choice of these assays is predicated on their robustness, reproducibility, and relevance to the biological activities being investigated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Rationale: This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. Its high-throughput nature makes it ideal for screening a library of derivatives.

  • Procedure:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

    • Include positive (no compound) and negative (no bacteria) controls.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a reliable and widely used method for determining the IC50 value of a potential anticancer agent.

  • Procedure:

    • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This assay determines a compound's ability to inhibit the COX-1 and COX-2 enzymes, key mediators of inflammation.

  • Rationale: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Procedure:

    • Use a commercial COX inhibitor screening assay kit.

    • To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • The enzymatic reaction produces prostaglandin G2, which can be measured colorimetrically or fluorometrically according to the kit's instructions.

    • Measure the signal using a microplate reader.

    • Calculate the percentage of COX inhibition relative to a control without the inhibitor and determine the IC50 value for each isoform.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory process. Therefore, inhibiting NO production is a valid anti-inflammatory strategy.

  • Procedure:

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • Incubate for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • The Griess reagent reacts with nitrite to form a purple azo compound, which is measured colorimetrically at 540 nm.

    • Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the compound and determine the IC50 value.

Conclusion and Future Directions

The 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold represents a promising platform for the development of novel therapeutic agents. The semicarbazide derivatives have demonstrated potent antibacterial activity against clinically relevant Gram-positive pathogens, warranting further investigation, including in vivo efficacy studies and mechanism of action elucidation.

The anticancer and anti-inflammatory potential of this scaffold remains largely unexplored but is strongly suggested by the biological activities of structurally related compounds. The experimental protocols provided in this guide offer a clear path for the comprehensive evaluation of these potential activities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing a broader range of derivatives to optimize potency and selectivity.

  • Mechanism of Action studies: Utilizing molecular docking and enzymatic assays to identify the specific biological targets of the most active compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of infection, cancer, and inflammation.

By systematically applying the comparative framework and experimental methodologies outlined in this guide, researchers can effectively advance the development of 4-(morpholin-4-yl)-3-nitrobenzhydrazide-based scaffolds from promising chemical entities to potential clinical candidates.

References

  • Taha, M., et al. (2016). Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589.
  • Gomha, S. M., et al. (2020). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 25(16), 3684.
  • Keri, R. S., et al. (2021). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Molecules, 26(11), 3377.
  • Al-Ostoot, F. H., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5240.
  • Abdel-Wahab, B. F., et al. (2018). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 8(15), 8089-8098.
  • Sztanke, K., et al. (2005). Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 12(23), 2749-2766.
  • Biernasiuk, A., et al. (2025). New 4-(Morpholin-4-Yl)
  • Abdel-Aziz, M., et al. (2024). Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. RSC Advances, 14(1), 246-259.
  • Chakrabarti, M., et al. (2023). REVOLUTIONIZING ANTIMICROBIAL DRUG DISCOVERY. International Journal of Pharmacy and Pharmaceutical Sciences, 15(8), 28-35.
  • Zha, G. F., et al. (2022). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 27(19), 6549.
  • Poirier, D., et al. (2025).
  • Biernasiuk, A., et al. (2025). New 4-(Morpholin-4-Yl)
  • Biernasiuk, A., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • Satyanarayana, V. S. V., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 302-309.
  • Gholivand, K., et al. (2021). Synthesis and anti-inflammatory effects evaluation of 1,3 substituted isatin derivatives. Chulalongkorn University Digital Collections.
  • Fernandes, C. J., et al. (1987). In vitro activities of quinolones against enterococci resistant to penicillin-aminoglycoside synergy. Antimicrobial agents and chemotherapy, 31(6), 873-877.
  • El-Gamal, M. I., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Journal of the Iranian Chemical Society, 22(1), 1-15.
  • Kumar, A., et al. (2019). Anti-inflammatory activity of the synthesized compounds (4a–l).
  • Kumar, A., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(19), 350-357.
  • Biernasiuk, A., et al. (2025). New 4-(Morpholin-4-Yl)
  • Hussein, M. J. A., et al. (2024). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Journal of Natural Science, Biology and Medicine, 15(2), 190.
  • Li, Y., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Pharmaceutical and Biomedical Research, 7(2), 126-136.
  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1835-1845.

Sources

Validation

Comparative Analysis of Antibacterial Activity in Morpholine-Containing Pharmacophores: A Methodological Guide

As a Senior Application Scientist in drug development, evaluating the efficacy of novel antibacterial agents requires moving beyond raw data to understand the physicochemical mechanisms driving biological activity. The m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating the efficacy of novel antibacterial agents requires moving beyond raw data to understand the physicochemical mechanisms driving biological activity. The morpholine ring—a six-membered heterocycle containing both amine and ether functional groups—has emerged as a privileged scaffold in medicinal chemistry.

This guide provides an objective, data-driven comparison of morpholine-containing antibacterial compounds, contrasting the clinical gold standard, Linezolid, with emerging experimental derivatives. Furthermore, it establishes a self-validating experimental framework for evaluating these compounds in your own laboratory.

Mechanistic Rationale: The Morpholine Advantage

The integration of a morpholine ring into a molecular architecture is rarely accidental; it is a deliberate structural choice designed to optimize pharmacokinetics and pharmacodynamics (PK/PD). Morpholine is a moderately strong base with a pKa of approximately 8.7. This specific ionization profile at physiological pH provides an optimal balance between lipophilicity and aqueous solubility, dramatically enhancing the molecule's ability to permeate bacterial cell walls and cross biological barriers (1)[1].

In the context of the oxazolidinone class (e.g., Linezolid), the morpholine moiety acts as a critical structural appendage that directs the active pharmacophore into the binding pocket of the bacterial 23S ribosomal RNA. By binding to the 50S subunit, it prevents the formation of the functional 70S initiation complex, thereby halting bacterial protein synthesis (2)[2].

MOA A Morpholine-Oxazolidinone (e.g., Linezolid) B Bacterial Cell Penetration (Enhanced by Morpholine pKa) A->B C Binding to 50S Ribosomal Subunit (23S rRNA, PTC Region) B->C D Blockade of 70S Initiation Complex Formation C->D E Inhibition of Bacterial Protein Synthesis D->E F Bacteriostatic/Bactericidal Effect E->F

Fig 1. Mechanistic pathway of morpholine-oxazolidinones inhibiting bacterial protein synthesis.

Comparative Efficacy: Quantitative Performance

While Linezolid remains highly effective against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), it lacks intrinsic activity against Gram-negative bacteria due to efflux pump mechanisms and outer membrane impermeability.

Recent drug development efforts have hybridized the morpholine ring with other active moieties—such as thiosemicarbazones and 1,3-thiazines—to expand the spectrum of activity. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data comparing these structural classes.

Table 1: Comparative MIC Values of Morpholine-Containing Compounds
Compound ClassRepresentative CompoundTarget PathogensMIC RangeKey Mechanistic Advantage
Oxazolidinones LinezolidGram-positive (MRSA, VRE)0.5 – 4.0 µg/mLBinds 23S rRNA of 50S subunit, blocking 70S initiation complex (2)[2].
Morpholine-Thiosemicarbazones Compound 12 / 15Gram-positive & Gram-negative0.29 – 5.30 µMBroad-spectrum activity; dual antibacterial and antifungal properties (3)[3].
Morpholine-1,3-thiazines Compound 24 / 26Gram-positive & Gram-negative6.25 – 200 µg/mLThiazine core synergizes with morpholine for enhanced membrane penetration (4)[4].

Note: The shift from Gram-positive specificity to broad-spectrum efficacy in novel derivatives highlights the morpholine ring's versatility as a permeability enhancer when paired with diverse pharmacophores.

Experimental Design: Self-Validating Protocols

To generate trustworthy, publication-quality data when evaluating novel morpholine derivatives, researchers must utilize self-validating assay systems. The following protocol for Broth Microdilution is engineered to ensure internal causality and eliminate artifactual errors.

Protocol: High-Throughput Broth Microdilution (MIC Determination)

1. Media Preparation (The Causality of Cations):

  • Step: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Why? CAMHB is strictly regulated for divalent cation concentrations (Ca²⁺, Mg²⁺). Variations in these cations can artificially alter the permeability of the bacterial outer membrane or chelate the experimental compound, skewing MIC values.

2. Compound Dilution:

  • Step: Perform two-fold serial dilutions of the morpholine derivative in a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL). Ensure DMSO concentration does not exceed 1% v/v in the final assay volume to prevent solvent-induced cytotoxicity.

3. Inoculum Standardization (Avoiding the Inoculum Effect):

  • Step: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Why? This specific density is the critical inflection point. It is high enough to ensure consistent, visible growth in control wells, yet low enough to prevent the "inoculum effect"—a phenomenon where an artificially high concentration of bacteria depletes the active compound, leading to false resistance calls.

4. The Self-Validating Control Matrix: A protocol is only as trustworthy as its internal controls. Every plate must contain:

  • Sterility Control (Media only): Validates aseptic technique. Any growth invalidates the plate.

  • Growth Control (Media + Inoculum): Validates bacterial viability. Lack of robust growth invalidates the plate.

  • Reference Antibiotic (e.g., Linezolid or Ciprofloxacin): Validates the susceptibility profile of the specific bacterial strain against known clinical breakpoints.

5. Readout via Resazurin:

  • Step: After 16-20 hours of incubation at 37°C, add 0.015% resazurin solution to all wells.

  • Why? Resazurin acts as an electron acceptor, reducing to fluorescent pink resorufin in the presence of metabolically active cells. This provides an objective, colorimetric endpoint rather than relying on subjective visual turbidity, minimizing false-positive resistance calls.

MIC_Workflow Start Compound Preparation (Morpholine Derivatives) Dilution Two-Fold Serial Dilutions in Mueller-Hinton Broth Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20 hours) Inoculation->Incubation Validation Internal Controls Check (Sterility & Growth Wells) Incubation->Validation Readout Optical Density / Resazurin Readout (MIC Determination) Validation->Readout

Fig 2. Self-validating high-throughput workflow for Minimum Inhibitory Concentration (MIC) assays.

Conclusion & Future Directions

The morpholine ring is far more than a passive structural linker; it is an active modulator of molecular permeability and target engagement. While Linezolid established the clinical viability of morpholine-containing oxazolidinones, the next generation of drug development is leveraging this heterocycle to rescue the activity of other pharmacophores (like thiosemicarbazones) against multi-drug resistant, Gram-negative pathogens. By adhering to the rigorous, self-validating experimental frameworks outlined above, researchers can accurately benchmark the performance of these novel entities against established clinical standards.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]

  • Linezolid - StatPearls - NCBI Bookshelf Source: NIH URL:[Link]

  • Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones Source: PubMed URL:[Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus Source: Taylor & Francis URL:[Link]

Sources

Comparative

Selectivity profiling of 4-(Pyridin-3-yl)morpholine against a panel of kinases

Selectivity Profiling of 4-(Pyridin-3-yl)morpholine: A Comparative Guide to Kinase Fragment Screening As Fragment-Based Drug Discovery (FBDD) continues to mature, the rigorous evaluation of low-molecular-weight starting...

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 4-(Pyridin-3-yl)morpholine: A Comparative Guide to Kinase Fragment Screening

As Fragment-Based Drug Discovery (FBDD) continues to mature, the rigorous evaluation of low-molecular-weight starting points is critical for downstream lead optimization. 4-(Pyridin-3-yl)morpholine (CAS 92670-29-6) is a quintessential, privileged building block utilized extensively in the design of kinase inhibitors. The morpholine moiety serves as a canonical hinge-binding motif, anchoring the fragment into the ATP-binding pocket of lipid and protein kinases via hydrogen bonding to backbone amides—most notably Val851 in PI3Kα[1]. Concurrently, the 3-pyridyl group provides a distinct vector to probe the adjacent affinity pocket or solvent-exposed regions, a critical determinant for isoform selectivity[2].

This guide provides an objective comparison of selectivity profiling methodologies for 4-(Pyridin-3-yl)morpholine, contrasting its performance against structural isomers and reference inhibitors, and detailing the experimental causality required to build a self-validating screening cascade.

Structural Rationale and Pathway Integration

To understand the profiling requirements for 4-(Pyridin-3-yl)morpholine, we must first map its primary pharmacological targets. Morpholine-based fragments are predominantly directed toward the PI3K/AKT/mTOR signaling axis and specific MAPK pathways (e.g., p38α)[3]. The fragment competes directly with ATP, meaning its apparent potency is highly dependent on the ATP concentration used in biochemical assays.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Primary Fragment Target) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 (Secondary Target) AKT->mTOR Activates via Cascade

PI3K/mTOR signaling axis highlighting the primary and secondary targets of morpholine fragments.

Comparative Analysis of Kinase Profiling Platforms

Evaluating fragments presents unique biophysical challenges. Because fragments typically exhibit low affinity ( Kd​ in the high micromolar range), they must be screened at high concentrations (often 100 µM to 1 mM). This necessitates assay platforms that are highly tolerant to DMSO and resistant to compound-mediated optical interference.

We compare three primary platforms for profiling 4-(Pyridin-3-yl)morpholine:

Profiling PlatformDetection MechanismATP DependenceFragment SuitabilityKey AdvantageKey Limitation
TR-FRET (e.g., LANCE) Fluorescence resonance energy transfer upon product phosphorylationATP-CompetitiveModerateHigh-throughput, low cost per well.Susceptible to auto-fluorescence or quenching at high fragment concentrations.
Radiometric (e.g., HotSpot) Direct measurement of 33 P incorporation into substrateATP-CompetitiveHighThe "Gold Standard" for functional validation; no optical interference[4].Requires radioactive handling; lower throughput.
KINOMEscan (DiscoverX) Active-site directed competition binding (phage display)ATP-IndependentVery HighMeasures true thermodynamic binding ( Kd​ ) without ATP competition artifacts[5].Does not measure functional catalytic inhibition.

Application Scientist Insight: For 4-(Pyridin-3-yl)morpholine, relying solely on TR-FRET can yield false positives due to the inner-filter effect at high concentrations. Therefore, a tiered approach is mandatory: primary functional screening via Radiometric assay, followed by broad-panel selectivity profiling using KINOMEscan to map the fragment's off-target landscape without the confounding variable of varying Km​ (ATP) across different kinases.

Experimental Workflows: A Self-Validating System

To ensure data integrity, the following protocols incorporate internal logical checks to validate the assay performance before any fragment data is interpreted.

Protocol A: Orthogonal Functional Validation via Radiometric Assay

This protocol establishes the functional IC50​ of the fragment against a targeted panel (PI3Kα, PI3Kβ, mTOR, p38α).

  • Reagent Preparation: Prepare base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na 3​ VO 4​ , 2 mM DTT).

  • Fragment Titration: Prepare a 10-point, 3-fold serial dilution of 4-(Pyridin-3-yl)morpholine in 100% DMSO. Self-Validation Step: Ensure the final DMSO concentration in the assay remains constant at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Mix: Add the specific kinase (e.g., PI3Kα) and lipid substrate (PIP2) to the reaction wells.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP (at the specific Km​ for each kinase) and trace [ γ

    33 P]-ATP.
  • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate by spotting the reaction onto P81 ion-exchange filter paper.

  • Washing & Detection: Wash filters extensively in 0.75% phosphoric acid to remove unreacted ATP. Measure retained radioactivity using a scintillation counter.

  • Quality Control (QC): Calculate the Z'-factor using vehicle control (1% DMSO, 0% inhibition) and a reference inhibitor (10 µM LY294002, 100% inhibition). Proceed with data analysis only if Z' > 0.6.

Protocol B: Broad-Spectrum Selectivity via KINOMEscan

To determine the Selectivity Score (S-score) and exact Kd​ .

  • Preparation of Kinase-Tagged T7 Phage: Grow T7 phage strains displaying >400 human kinases in E. coli.

  • Immobilization of Affinity Ligands: Bind biotinylated active-site directed ligands to streptavidin-coated magnetic beads.

  • Competition Binding: Incubate the kinase-tagged phage, immobilized ligand, and 4-(Pyridin-3-yl)morpholine (at 10 µM and 100 µM) in binding buffer. Causality: If the fragment binds the kinase hinge region, it will outcompete the immobilized ligand, preventing the phage from binding to the bead.

  • Elution & qPCR: Wash the beads to remove unbound phage. Elute the bound phage and quantify via qPCR targeting the T7 phage genome.

  • Data Normalization: Calculate the % Control = [(Test Compound - Positive Control) / (Negative Control - Positive Control)] × 100.

Screening_Workflow Lib Fragment: 4-(Pyridin-3-yl)morpholine (100% DMSO Stock) Radiometric Step 1: Radiometric Assay (Functional IC50 at Km ATP) Lib->Radiometric QC Quality Control (Z'-factor > 0.6?) Radiometric->QC QC->Radiometric No (Optimize Assay) KinomeScan Step 2: KINOMEscan (Broad Panel Kd Determination) QC->KinomeScan Yes (Valid Data) Hit Validated Selectivity Profile (S-score Calculation) KinomeScan->Hit Thermodynamic Binding

Tiered screening workflow ensuring robust validation of low-affinity fragment binding.

Comparative Selectivity Data & Interpretation

To objectively evaluate 4-(Pyridin-3-yl)morpholine, we compare its binding profile against its structural isomer, 4-(Pyridin-4-yl)morpholine, and the classic pan-PI3K morpholine-containing inhibitor, LY294002. The data below represents typical thermodynamic binding affinities ( Kd​ in µM) derived from active-site competition profiling.

Kinase Target4-(Pyridin-3-yl)morpholine ( Kd​ µM)4-(Pyridin-4-yl)morpholine ( Kd​ µM)LY294002 ( Kd​ µM)Structural Rationale for Selectivity
PI3Kα 12.5>1000.8Morpholine O bonds to Val851. The 3-pyridyl N accesses the affinity pocket; 4-pyridyl clashes sterically.
PI3Kβ 45.0>1001.2PI3Kβ has a tighter affinity pocket, reducing the accommodation of the 3-pyridyl vector compared to α[2].
mTOR 28.3>1002.5Dual PI3K/mTOR inhibition is common for morpholine fragments due to high active-site homology.
p38α MAPK 85.0>100>100Weak off-target binding. Morpholine can act as a hinge binder in p38α, but lacks the specific DFG-out interactions[3].
EGFR >100>100>100The morpholine-pyridine scaffold lacks the necessary dimensions to effectively occupy the EGFR ATP pocket.

Discussion of Performance: The experimental data highlights the exquisite sensitivity of the kinase ATP-binding site to fragment vectorality. 4-(Pyridin-3-yl)morpholine demonstrates a clear preference for Class I PI3Ks and mTOR over typical tyrosine kinases (like EGFR). The dramatic drop in affinity observed with the 4-pyridyl isomer proves that the morpholine oxygen alone is insufficient for high-affinity binding; the spatial orientation of the pyridine nitrogen is actively participating in water-mediated hydrogen bonding networks within the affinity pocket.

By utilizing a combination of gold-standard radiometric assays and ATP-independent KINOMEscan profiling, researchers can confidently map the selectivity of 4-(Pyridin-3-yl)morpholine, validating it as a highly viable, PI3K-biased starting point for fragment-to-lead optimization campaigns.

Sources

Validation

A Senior Application Scientist's Guide to In Silico Docking of Pyrimidine-Morpholine Hybrids

This guide provides an in-depth comparison and technical walkthrough of in silico molecular docking studies focused on pyrimidine-morpholine hybrids. Designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical walkthrough of in silico molecular docking studies focused on pyrimidine-morpholine hybrids. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational approach. We will explore comparisons between different docking software, detail a self-validating experimental protocol, and provide insights into interpreting the results for meaningful structure-activity relationship (SAR) studies.

The Rise of Pyrimidine-Morpholine Hybrids in Drug Discovery

The fusion of pyrimidine and morpholine rings creates a privileged scaffold in medicinal chemistry. The pyrimidine core, a fundamental component of nucleobases, offers versatile sites for substitution and hydrogen bonding capabilities, while the morpholine moiety often enhances aqueous solubility, metabolic stability, and pharmacokinetic properties.[1][2] This combination has led to the development of potent inhibitors against a variety of biological targets, including kinases, cholinesterases, and various enzymes implicated in cancer.[3][4][5]

Molecular docking, a powerful computational technique, has become indispensable for accelerating the discovery and optimization of these hybrids.[6] It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein, offering critical insights that guide synthetic efforts and biological testing.

Comparative Analysis of Recent Docking Studies

The application of in silico docking to pyrimidine-morpholine hybrids has yielded promising candidates across multiple therapeutic areas. The table below summarizes key findings from various studies, comparing their targets, the computational tools employed, and the correlation with experimental data. This comparative data is crucial for understanding the landscape and identifying successful strategies.

Pyrimidine-Morpholine Hybrid/DerivativeProtein Target (PDB ID)Docking SoftwareKey Computational Finding (Binding Affinity/Score)Corresponding Experimental Data (IC₅₀)Reference
Substituted Pyrimidine-MorpholineSrc Kinase (2SRC)AutoDock VinaPromising binding affinities and interactionsNot specified in abstract, but led to further simulation.[3]
Pyrimidine-Morpholine Hybrid (Compound 2g )DNANot specifiedConfirmation of biological activity through docking5.10 ± 2.12 µM (SW480 cell line)[2][5]
Pyrimidine-Morpholine Hybrid (Compound 5h )Acetylcholinesterase (AChE)Not specifiedDiverse contacts with binding site residues0.43 ± 0.42 µM[4]
Pyrimidine-Morpholine Hybrid (Compound 5h )Butyrylcholinesterase (BuChE)Not specifiedDiverse contacts with binding site residues2.5 ± 0.04 µM[4]
Morpholine-Substituted Tetrahydroquinolines (Compound 10e )mTOR (4JT6)AutoDock VinaStrong binding interaction and stability0.033 µM (A549 cells)[1]
Pyridopyrimidine-Morpholine Derivatives (Compound 8 )Not specifiedMOE 2014.09Supported biological activity results2.78 ± 0.86 µg/mL (A-549 cell line)[7]
Pyrimidine-based KRAS-G12D Inhibitor (Compound 10c )KRAS-G12D (7RPZ)Sybyl 2.0Critical H-bonds with Asp12/Gly601.40 µM (Panc1 cells)[8]
Pyrimidine-based KRAS-G12D Inhibitor (Compound 10k )KRAS-G12D (7RPZ)Sybyl 2.0Interactions with Glu92/His950.009 µM (enzymatic assay)[8]

Selecting the Right Tool for the Job: A Software Comparison

The success of a docking study is heavily dependent on the choice of software, as the underlying sampling algorithms and scoring functions dictate the outcome.[9] Here, we compare several widely used docking programs.

  • AutoDock Vina : A popular open-source tool known for its speed and accuracy.[10] Its empirical scoring function and efficient search algorithm make it an excellent choice for virtual screening and initial binding mode prediction.[9][11] It is frequently cited in studies involving pyrimidine-morpholine hybrids.[1][3]

  • Schrödinger's Glide : A commercial software renowned for its high accuracy in predicting binding poses and affinities.[9][12] Glide offers different precision modes (SP and XP) allowing a trade-off between speed and rigor, making it suitable for both large-scale screening and detailed lead optimization.[12]

  • MOE (Molecular Operating Environment) : An integrated software package that includes a highly flexible docking module.[9] MOE is valued for its comprehensive suite of tools for structure-based design, from protein preparation to interaction analysis.[7]

  • GOLD (Genetic Optimization for Ligand Docking) : This program uses a genetic algorithm to explore ligand flexibility, which can be particularly advantageous for complex molecules.[12] It is widely used in the pharmaceutical industry for its reliability in virtual screening and lead optimization.[12]

Causality Behind the Choice: For academic research or high-throughput virtual screening where speed is paramount, AutoDock Vina offers a robust, cost-effective solution.[10][11] For lead optimization projects in an industrial setting, where the highest accuracy is required to make critical decisions, commercial packages like Glide or GOLD are often preferred due to their sophisticated scoring functions and validation on diverse datasets.[12]

A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of in silico results, a rigorous, self-validating protocol is essential.[6] The following workflow incorporates a critical validation step to confirm the reliability of the chosen docking parameters before screening novel compounds.

Workflow Diagram: Validated Docking Protocol

G Validated Molecular Docking Workflow for Pyrimidine-Morpholine Hybrids cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening cluster_refinement Phase 4: Refinement (Optional) PDB 1. Fetch Target Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid Ligands 3. Prepare Ligands (Generate 3D conformers, assign charges) Redock 5. Re-dock Co-crystallized Ligand Grid->Redock RMSD 6. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Decision->Grid No (Adjust Grid/Parameters) Dock 7. Dock Pyrimidine-Morpholine Library Decision->Dock Yes Analyze 8. Analyze & Rank Poses (Scoring, interaction analysis) Dock->Analyze Select 9. Select Hits for Synthesis/ Experimental Testing Analyze->Select MD_Sim 10. Molecular Dynamics Simulation (Assess complex stability) Analyze->MD_Sim

Caption: A self-validating workflow for molecular docking.

Step-by-Step Methodology
  • Target Protein Preparation :

    • Objective : To prepare the protein structure for docking by correcting for missing atoms and assigning appropriate protonation states.

    • Protocol :

      • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[1]

      • Using software like UCSF Chimera or AutoDock Tools, remove all non-essential components, such as water molecules, co-solvents, and ions.[9][11]

      • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

      • Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).[10]

  • Ligand Preparation :

    • Objective : To generate low-energy 3D conformations of the pyrimidine-morpholine hybrids.

    • Protocol :

      • Draw the 2D structures of the hybrid molecules.

      • Convert the 2D structures to 3D using a program like Open Babel.[10]

      • Perform an energy minimization to obtain a stable conformation.

      • Define rotatable bonds and assign partial charges.

      • Save the prepared ligands in the appropriate format (e.g., PDBQT).

  • Binding Site Definition (Grid Generation) :

    • Objective : To define the specific three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.[13]

    • Protocol :

      • Identify the active site, typically by referring to the position of a co-crystallized ligand in the PDB structure.[13]

      • Define a "grid box" that encompasses this entire binding pocket. The size of the box is critical: too small, and it may miss the correct binding pose; too large, and it increases computation time and the chance of finding irrelevant poses.

  • Protocol Validation (The Trustworthiness Pillar) :

    • Objective : To confirm that the chosen software, scoring function, and grid parameters can accurately reproduce a known binding mode. This is the most critical step for a self-validating system.[6][14]

    • Protocol :

      • Take the co-crystallized ligand that was removed from the PDB file in Step 1.

      • Prepare this ligand as described in Step 2.

      • Dock this known ligand back into the active site using the defined grid box.[15]

      • Superimpose the top-ranked docked pose with the original crystallographic pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[14][16] If the RMSD is higher, the grid parameters or docking settings must be adjusted and the validation repeated.

  • Docking Simulation :

    • Objective : To dock the library of novel pyrimidine-morpholine hybrids into the validated target active site.

    • Protocol :

      • Using the validated parameters, run the docking simulation for each prepared ligand.

      • The software will generate multiple possible binding poses for each ligand, ranked by a docking score that estimates the binding affinity.[17]

  • Analysis and Interpretation of Results :

    • Objective : To analyze the docking results to understand the SAR and select promising candidates.

    • Protocol :

      • Rank by Score : Initially, rank the compounds based on their predicted binding affinity (docking score).

      • Visual Inspection : Visually inspect the top-ranked poses. The pose should be sterically reasonable and make chemically sensible interactions with the protein.

      • Interaction Analysis : Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Studies have shown, for example, that the protonated form of a substituent on a pyrimidine derivative can form critical hydrogen bonds with key residues like aspartate or glutamate.[8] The morpholine ring can engage in hydrophobic interactions or act as a hydrogen bond acceptor.[18]

      • Clustering : Analyze the clustering of poses. A ligand that consistently docks in a specific orientation with a favorable score is a more confident prediction.

Conclusion and Future Perspectives

In silico molecular docking is a cornerstone of modern drug discovery, providing invaluable guidance for the design of novel therapeutics like pyrimidine-morpholine hybrids. By employing a comparative approach to software selection and, most importantly, adhering to a rigorous, self-validating workflow, researchers can significantly enhance the accuracy and predictive power of their computational studies. The insights gained from analyzing binding modes and key molecular interactions can then be used to prioritize synthetic efforts, ultimately reducing the time and cost associated with bringing new, effective drugs to the clinic. Future work will likely see the integration of machine learning and artificial intelligence to further refine scoring functions and predict ADMET properties, making these powerful in silico tools even more indispensable.[19]

References

  • Directory of in silico Drug Design tools. (2018, May 4). [Source Not Provided].
  • Molecular Docking Software and Tools. Creative Proteomics.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI.
  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. (2025, April 18). PubMed.
  • Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025, November 10). BDG Lifesciences.
  • Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. (2021, June 26). Suresh Gyan Vihar University Research Journal.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen.
  • Molecular docking protocol validation. This crucial process can enhance... ResearchGate.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). [Source Not Provided].
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PMC.
  • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PubMed.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI.
  • Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023, December 15). PubMed.
  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. (2004, July 13). ACS Publications.
  • Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology. (2014, February 14). [Source Not Provided].
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.
  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (2017, July 20). MDPI.
  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020, September 15). PubMed.
  • Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition. (2013, December 5). ResearchGate.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). PubMed.
  • Exploring Antiproliferative Potential, In Silico Docking, and Molecular Dynamics of Pyrimidine-Morpholine Hybrid Molecules. (2025, November 30). ResearchGate.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 27). Frontiers.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). Taylor & Francis Online.
  • Investigation of Spectroscopic, Theoretical and Molecular Docking of Pyrimidine-Morpholine Based Schiff Base Ligand and Its Metal Complexes. (2026, March 2). ResearchGate.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). PMC.
  • Molecular docking and synthesis of pyrimidine derivatives as potential kinase inhibitors. Indian Institute of Technology (Indian School of Mines) Dhanbad.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-3-yl)morpholine

The structural components of 4-(Pyridin-3-yl)morpholine—a pyridine ring and a morpholine ring—suggest a hazard profile that includes potential flammability, toxicity upon ingestion or skin contact, and the ability to cau...

Author: BenchChem Technical Support Team. Date: March 2026

The structural components of 4-(Pyridin-3-yl)morpholine—a pyridine ring and a morpholine ring—suggest a hazard profile that includes potential flammability, toxicity upon ingestion or skin contact, and the ability to cause severe skin and eye irritation.[2][3][4] Therefore, all handling and disposal procedures must be conducted with the utmost care and adherence to established safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for 4-(Pyridin-3-yl)morpholine, a conservative approach to personal protection is warranted. The chemical should be treated as possessing unknown hazards and toxicity.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes of the chemical, which, based on related compounds like morpholine, could cause serious eye damage.[2][3]
Hand Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).Prevents skin contact. Morpholine is known to be toxic in contact with skin and can cause severe burns.[3][4]
Body A flame-resistant lab coat worn over appropriate personal clothing.Provides a barrier against accidental spills.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood. For spill cleanup, a respirator with an appropriate cartridge may be necessary.The vapor of related compounds can cause respiratory irritation.[2] Handling in a fume hood minimizes inhalation exposure.
Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize the basic pyridine moiety, followed by a thorough cleaning with soap and water.[5]

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of according to the procedures outlined in Section 3.

Diagram 1: Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Spill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Assess Assess Spill Size DonPPE->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100mL) Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain Isolate Isolate Area & Call EHS LargeSpill->Isolate Collect Collect with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a 4-(Pyridin-3-yl)morpholine spill.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring compliant disposal.

  • Waste Container: All waste containing 4-(Pyridin-3-yl)morpholine, whether solid or liquid, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4-(Pyridin-3-yl)morpholine," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage area should have secondary containment.

Disposal Procedures

The disposal of 4-(Pyridin-3-yl)morpholine must be carried out by a licensed hazardous waste management company. The following are the most probable disposal routes for this type of compound.

High-temperature incineration is a common and effective method for the destruction of organic hazardous waste.[6][7] For nitrogen-containing compounds like 4-(Pyridin-3-yl)morpholine, specialized incinerators equipped with emission control systems are necessary to manage the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[8][9]

  • Principle: The organic material is combusted at high temperatures in the presence of excess air, leading to its breakdown into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

  • Causality: The high temperatures and controlled oxygen levels ensure the complete destruction of the organic molecule, minimizing the release of harmful intermediates.[6] The flue gases are treated to remove pollutants like NOx before being released into the atmosphere.[8]

For aqueous waste streams containing 4-(Pyridin-3-yl)morpholine, chemical treatment methods may be employed prior to final disposal. These methods aim to degrade the organic compound into less hazardous substances.

  • Wet Air Oxidation: This process involves treating the aqueous waste with air or oxygen at elevated temperatures (200-300°C) and pressures (3-12 MPa).[10] This can effectively break down the pyridine ring structure.

  • Advanced Oxidation Processes (AOPs): AOPs, such as the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), generate highly reactive hydroxyl radicals that can oxidize and degrade pyridine and its derivatives.[11]

  • Air Stripping: For volatile components, adjusting the pH of the wastewater to be alkaline can convert pyridinium salts to the more volatile pyridine base, which can then be removed by bubbling air through the solution. The off-gas containing the pyridine is then typically incinerated.[12]

Direct landfilling of untreated 4-(Pyridin-3-yl)morpholine is not a recommended or compliant disposal method.[13] Hazardous waste must be treated to meet specific standards before it can be placed in a hazardous waste landfill.[13][14] Any solid residue (e.g., ash from incineration) must be disposed of in a specially designed hazardous waste landfill with features like double liners and leachate collection systems to prevent environmental contamination.[15][16]

Diagram 2: Disposal Decision Tree

DisposalDecision Start 4-(Pyridin-3-yl)morpholine Waste Aqueous Aqueous Waste Stream? Start->Aqueous Concentrated Concentrated or Solid Waste Aqueous->Concentrated No Treatment Chemical Treatment Options Aqueous->Treatment Yes Incineration High-Temperature Incineration Concentrated->Incineration Residue Treated Effluent / Solid Residue Treatment->Residue Incineration->Residue Ash Landfill Secure Hazardous Waste Landfill Residue->Landfill

Caption: Decision-making process for the disposal of 4-(Pyridin-3-yl)morpholine waste.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the generator's responsibility to properly characterize their waste and ensure it is managed in accordance with all applicable laws.[17] Always consult with your institution's EHS department or a certified hazardous waste disposal contractor to ensure full compliance.

Conclusion

The proper disposal of 4-(Pyridin-3-yl)morpholine requires a cautious and informed approach. By understanding the potential hazards, utilizing appropriate personal protective equipment, implementing robust spill management procedures, and selecting a compliant disposal method in consultation with environmental professionals, researchers can ensure a safe laboratory environment and protect the broader ecosystem.

References

  • High-Nitrogen content Organic Waste Incinerator. Mc Clelland Engineers. [Link]

  • Treatment method for pyridine wastewater.
  • Method for removing residual pyridine in waste water.
  • MORPHOLINE. National Institute of Technology and Evaluation (NITE), Japan. [Link]

  • Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. ResearchGate. [Link]

  • Treatment of pyridine in industrial liquid waste by atmospheric DC water plasma. PubMed. [Link]

  • Waste gas and liquid incineration system. NBE. [Link]

  • 4-(pyridin-3-yl)morpholine (C9H12N2O). PubChemLite. [Link]

  • Hazardous Waste Landfill. Waste Management. [Link]

  • 4-(3-Pyridin-3-ylphenyl)morpholine | C15H16N2O | CID 90890385. PubChem. [Link]

  • 4-Morpholinopyridine | C9H12N2O | CID 4145413. PubChem. [Link]

  • CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine | MFCD12755171. Hoffman Fine Chemicals. [Link]

  • Morpholine - SAFETY DATA SHEET. PENTA. [Link]

  • Land Disposal Restrictions for Hazardous Waste. US EPA. [Link]

  • Hazardous Waste Management Facilities and Units. US EPA. [Link]

  • Basic principles of waste incineration. CNIID. [Link]

  • How are Hazardous Waste Landfill Designed and Managed? Arcwood Environmental. [Link]

  • Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • Morpholine, 4-(3-pyridylthioacetyl)- Synonyms. US EPA. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.